molecular formula C8H10N2O2 B028016 Ethyl 3-aminopicolinate CAS No. 27507-15-9

Ethyl 3-aminopicolinate

Número de catálogo: B028016
Número CAS: 27507-15-9
Peso molecular: 166.18 g/mol
Clave InChI: FKDRDUIRSZRBSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-aminopicolinate (CAS 27507-15-9) is a high-purity organic compound serving as a versatile building block in medicinal chemistry and pharmaceutical research. This aminopicolinate derivative is characterized by its molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol . Its structure incorporates both an ester group and an amino group on a pyridine ring, making it a valuable intermediate for the synthesis of more complex heterocyclic systems . As a pharmaceutical intermediate for heterocyclic compounds, particularly aminopyridine derivatives, it is essential in the development of active pharmaceutical ingredients (APIs) . Researchers utilize this compound in various synthetic pathways, leveraging its functional groups for further chemical modifications. The compound has a calculated density of 1.2±0.1 g/cm3 and a boiling point of 326.2±22.0 °C at 760 mmHg . It should be stored refrigerated at 2-8°C and protected from light to maintain stability . Handling should only be conducted by qualified personnel using appropriate personal protective equipment in a well-ventilated setting, such as a chemical fume hood, as it may be harmful by inhalation, in contact with skin, or if swallowed . This product is intended for research and development purposes only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 3-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDRDUIRSZRBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340482
Record name Ethyl 3-aminopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27507-15-9
Record name Ethyl 3-aminopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-aminopyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-aminopicolinate (CAS: 27507-15-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-aminopicolinate is a pyridine derivative with the CAS number 27507-15-9. It serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and key applications in medicinal chemistry, with a focus on its role as a precursor to Kenpaullone derivatives, cannabinoid receptor ligands, and nociceptive agents. All quantitative data is presented in structured tables for ease of reference, and relevant synthetic pathways are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to pale-yellow or brown powder or crystals. It is characterized by the following properties:

PropertyValueSource(s)
CAS Number 27507-15-9[1][2][3]
Molecular Formula C₈H₁₀N₂O₂[1][3]
Molecular Weight 166.18 g/mol [1][2]
Melting Point 131-133 °C
Boiling Point 326.2 °C at 760 mmHg
Physical Form Solid (White to pale-yellow to brown powder or crystals)
IUPAC Name ethyl 3-amino-2-pyridinecarboxylate
Predicted pKa 2.79 ± 0.10
Predicted Density 1.192 ± 0.06 g/cm³

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy
  • Ethyl group (CH₂): ~4.3 ppm (quartet)

  • Ethyl group (CH₃): ~1.3 ppm (triplet)

  • Amino group (NH₂): A broad singlet, the chemical shift of which is solvent and concentration-dependent.

  • Pyridine ring protons: Aromatic region (~7.0-8.0 ppm), with splitting patterns corresponding to their positions on the substituted ring.

Other Spectroscopic Data

Further structural confirmation would typically involve ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Researchers are advised to acquire these spectra on their specific sample for unambiguous identification.

Synthesis and Reactivity

This compound is primarily used as a chemical intermediate.[3] Its synthesis and subsequent reactions are central to its application in drug discovery.

Synthesis of this compound

A common synthetic route to aminopicolinic acids involves the reduction of a corresponding nitro derivative, which is then esterified. A generalized workflow is presented below.

G cluster_0 Synthesis of this compound A 3-Nitropicolinic acid B Esterification (e.g., EtOH, H₂SO₄) A->B C Ethyl 3-nitropicolinate B->C D Reduction (e.g., H₂, Pd/C or SnCl₂) C->D E This compound D->E

Caption: Generalized synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is characterized by the presence of three key functional groups: the aromatic amino group, the ethyl ester, and the pyridine ring nitrogen.

  • Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is a key site for introducing diversity in the synthesis of compound libraries.

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated.

Incompatible materials to consider during handling and storage include strong acids, strong alkalis, and strong oxidizing/reducing agents.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of several classes of biologically active molecules.

Precursor to Kenpaullone Derivatives

Kenpaullones are a class of potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). The synthesis of paullones with aminoalkyl side chains has been reported, highlighting the utility of aminopyridine derivatives in constructing the core benzazepine structure.

G cluster_0 Role in Kenpaullone Derivative Synthesis A This compound B Multi-step synthesis A->B C Paullone Core Structure (Benzazepine) B->C D Kenpaullone Derivatives C->D

Caption: this compound as a starting material for Kenpaullone derivatives.

Intermediate for Cannabinoid Receptor Ligands

The scaffold of this compound can be elaborated to produce ligands for cannabinoid receptors (CB1 and CB2). These receptors are implicated in a wide range of physiological processes, and their modulation is a key area of therapeutic research.

Role in the Development of Nociceptive Agents

Nociceptive agents are compounds that target the pathways involved in the sensation of pain. The aminopicolinate structure provides a versatile platform for the synthesis of novel analgesics.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are typically found in the primary scientific literature and patents. Below is a generalized experimental workflow for a reaction involving the amino group.

G cluster_0 General Experimental Workflow for Amine Functionalization A Dissolve this compound in a suitable solvent B Add reactant (e.g., acyl chloride, alkyl halide) A->B C Stir at appropriate temperature B->C D Monitor reaction progress (e.g., TLC, LC-MS) C->D E Work-up and purification (e.g., extraction, chromatography) D->E F Characterization of product (e.g., NMR, MS) E->F

Caption: A generalized workflow for reactions involving the amino group of this compound.

Safety, Handling, and Storage

Hazard Identification

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

The GHS pictogram associated with this compound is the exclamation mark (GHS07).

Handling and Personal Protective Equipment

When handling this compound, it is crucial to avoid inhalation, and contact with eyes and skin.[4] Work should be conducted in a well-ventilated area.[4] Standard personal protective equipment should be worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

Storage

For optimal stability, this compound should be stored in a refrigerator at 2-8°C, protected from light.[1] The container should be kept tightly sealed in a dry and well-ventilated place.

Incompatible Materials

Strong oxidizing agents, strong acids, and strong bases should be avoided.

Hazardous Decomposition Products

Under fire conditions, thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug development. Its trifunctional nature allows for the synthesis of a diverse range of complex molecules, including potent kinase inhibitors and modulators of the cannabinoid system. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective application in research and development. Further investigation into its own biological activities may also reveal novel therapeutic potential.

References

Ethyl 3-aminopicolinate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Ethyl 3-aminopicolinate, a picolinic acid derivative of interest to researchers, scientists, and drug development professionals. The document details its molecular structure, physicochemical properties, a proposed experimental protocol for its synthesis and characterization, and explores its potential biological significance based on the activities of structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and an ethyl ester. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol
CAS Number 27507-15-9[1]
Physical Form Solid
Melting Point 131-133 °C
Boiling Point 326.2 °C at 760 mmHg
IUPAC Name ethyl 3-aminopyridine-2-carboxylate

Synthesis and Characterization: An Experimental Protocol

Proposed Synthesis of this compound via Fischer Esterification

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Aminopicolinic_Acid 3-Aminopicolinic Acid Reaction 3-Aminopicolinic_Acid->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction catalysis Heat Reflux Heat->Reaction energy input Product This compound Byproduct Water Reaction->Product Reaction->Byproduct

Figure 1. Proposed synthetic workflow for this compound.

Materials:

  • 3-Aminopicolinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopicolinic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the amine protons, and the ethyl group's quartet and triplet. The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching of the amine, C=O stretching of the ester, and C-N and C-O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.

Potential Biological Significance and Therapeutic Applications

While there is a significant lack of specific biological data for this compound itself, the picolinic acid scaffold is a "privileged" structure in drug discovery.[5] Pyridine-containing compounds are integral to a substantial number of FDA-approved drugs.[5] Derivatives of picolinic acid have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors, and for their potential in treating neurodegenerative diseases, cancer, and inflammatory conditions.[5][6][7]

The picolinamide scaffold, a closely related structure, has been extensively explored for developing potent and selective enzyme inhibitors.[8] For instance, derivatives have been identified as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic disorders like type 2 diabetes.[8] Furthermore, other picolinic acid derivatives have shown potential as anticonvulsants.[9]

Given the broad biological activities of related compounds, it is plausible that this compound could interact with various biological targets. A computational study on a structurally similar compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, suggested its potential as a thrombin inhibitor, highlighting the possibility of this compound also targeting proteases or other enzymes.

Conceptual Pathway of Picolinate Derivatives as Enzyme Inhibitors

G cluster_drug Picolinate Derivative (e.g., this compound) cluster_target Biological Target cluster_effect Cellular Effect Drug Picolinate Derivative Enzyme Enzyme (e.g., Protease, Kinase) Drug->Enzyme Inhibition Pathway_Modulation Modulation of Signaling Pathway Enzyme->Pathway_Modulation Regulation Biological_Response Biological Response (e.g., Anti-inflammatory, Anti-proliferative) Pathway_Modulation->Biological_Response

Figure 2. Conceptual diagram of a picolinate derivative as an enzyme inhibitor.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental studies are warranted to fully elucidate its synthetic protocols and to explore its potential biological activities and mechanisms of action.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 3-aminopicolinate, a key intermediate in the development of various pharmaceutical compounds. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction mechanisms for enhanced understanding.

Introduction

This compound (CAS No. 27507-15-9) is a substituted pyridine derivative with the molecular formula C8H10N2O2.[1][2][3] Its structure, featuring both an amino group and an ethyl ester on the picolinic acid scaffold, makes it a versatile building block in medicinal chemistry. The primary and most direct route to this compound is through the esterification of 3-aminopicolinic acid.[4][5][6][7] This guide will focus on two principal methods for this conversion: Fischer esterification using a strong acid catalyst and an alternative method employing thionyl chloride.

Core Synthesis Pathways

The synthesis of this compound predominantly involves the esterification of 3-aminopicolinic acid. Below are detailed protocols for the two most common and effective methods.

Method 1: Fischer Esterification with Sulfuric Acid

This classic method utilizes a strong acid catalyst, typically sulfuric acid, to promote the reaction between the carboxylic acid and ethanol. The reaction is driven to completion by using an excess of ethanol and often by removing the water formed during the reaction. An analogous preparation of ethyl picolinate from picolinic acid using this method has been reported to yield a high purity product.[8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminopicolinic acid in anhydrous ethanol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization: The residue is then dissolved in water and neutralized with a suitable base, such as sodium carbonate, until a basic pH is achieved.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Method 2: Esterification using Thionyl Chloride

This method offers an alternative to strong acid catalysis, using thionyl chloride to activate the carboxylic acid. This approach is often effective for substrates that may be sensitive to strongly acidic conditions. A general procedure for the synthesis of similar ethyl esters from their corresponding carboxylic acids using this method has been proven effective.[9]

Experimental Protocol:

  • Reaction Setup: Dissolve 3-aminopicolinic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Under an inert atmosphere (e.g., argon), add thionyl chloride dropwise to the cooled solution.

  • Reflux: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction for completion using TLC (typically takes 24 hours).[9]

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Neutralization: Add water to the residue and neutralize the mixture with a solid base like sodium bicarbonate until a pH of 7 is reached.[9]

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate.[9]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the crude product.[9]

  • Purification: Purify the resulting crude this compound by flash column chromatography.[9]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and analogous compounds, providing a basis for comparison between the different methods.

Synthesis MethodStarting MaterialReagentsSolventReaction TimeYieldPurityReference
Fischer Esterification Picolinic AcidH₂SO₄EthanolOvernight85%Not Specified[8]
Thionyl Chloride Esterification 2-aminophenylquinoline-4-carboxylic acidsSOCl₂Ethanol24 hours50-62%Not Specified[9]

Note: The yields presented are for analogous reactions and may vary for the synthesis of this compound.

Pathway and Workflow Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Fischer_Esterification 3-Aminopicolinic Acid 3-Aminopicolinic Acid This compound This compound 3-Aminopicolinic Acid->this compound 1. Ethanol 2. H₂SO₄ (cat.) 3. Reflux Ethanol Ethanol H2SO4 H2SO4 Reflux Reflux

Caption: Fischer Esterification of 3-Aminopicolinic Acid.

Thionyl_Chloride_Esterification 3-Aminopicolinic Acid 3-Aminopicolinic Acid This compound This compound 3-Aminopicolinic Acid->this compound 1. Thionyl Chloride, Ethanol 2. Reflux Thionyl Chloride Thionyl Chloride Ethanol Ethanol Reflux Reflux

Caption: Esterification of 3-Aminopicolinic Acid using Thionyl Chloride.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Catalyst/Reagent Addition Catalyst/Reagent Addition Reactants->Catalyst/Reagent Addition Reflux Reflux Catalyst/Reagent Addition->Reflux Quenching/Neutralization Quenching/Neutralization Reflux->Quenching/Neutralization Extraction Extraction Quenching/Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product

Caption: General Experimental Workflow for Esterification.

References

An In-depth Technical Guide to Ethyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminopicolinate, with the IUPAC name ethyl 3-amino-2-pyridinecarboxylate, is a pivotal chemical intermediate in the landscape of pharmaceutical research and development. This document provides a comprehensive technical overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its significant role as a building block in the creation of therapeutic agents. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Chemical Identity and Properties

This compound is a substituted pyridine derivative characterized by an amino group at the 3-position and an ethyl ester at the 2-position of the pyridine ring. Its unique structural features make it a versatile reagent in organic synthesis.

IUPAC Name and Synonyms
  • IUPAC Name: ethyl 3-amino-2-pyridinecarboxylate[1][2]

  • Synonyms: this compound, 3-Aminopyridine-2-carboxylic acid ethyl ester[1]

  • CAS Number: 27507-15-9[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O₂[3]
Molecular Weight166.18 g/mol [3]
Melting Point131-133 °C[1][2]
Boiling Point326.2 °C at 760 mmHg[1][2]
AppearanceWhite solid[1]
Purity≥ 97%[1][2]
Spectral Data

The structural identity of this compound is confirmed by the following spectral data.

Spectral Data TypeKey Peaks/Shifts
¹H NMR (300 MHz, DMSO-d₆)δ ppm 7.84 (dd, J=4.05, 1.60 Hz, 1H), 7.23-7.30 (m, 1H), 7.16-7.23 (m, 1H), 6.65 (br. s., 2H), 4.27 (q, J=7.10 Hz, 2H), 1.30 (t, J=7.06 Hz, 3H)[1]

Synthesis of this compound: An Experimental Protocol

The following section details a robust experimental procedure for the synthesis of this compound, adapted from established laboratory methods.[1]

Materials and Reagents
  • 3-Aminopyridine-2-carboxylic acid

  • Ethanol

  • Hydrogen chloride gas

  • Saturated aqueous sodium carbonate solution

  • Water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Suspend 3-Aminopyridine-2-carboxylic acid (28 g, 200 mmol) in ethanol (800 mL) in a round-bottom flask at room temperature.

  • Acidification: Bubble hydrogen chloride gas through the suspension for 10 minutes. The mixture should turn into a clear yellow solution.

  • Reflux: Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique such as LCMS. If the reaction is incomplete, cool the mixture to room temperature, bubble with hydrogen chloride gas again for 10 minutes, and resume heating at 100 °C for another 24 hours.

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the solid residue in water (250 mL). Adjust the pH to 8-9 by the careful addition of saturated aqueous sodium carbonate solution. The formation of a white solid and gas evolution will be observed.

  • Isolation and Purification: Filter the suspension and wash the collected solid with water.

  • Drying: Dry the purified solid under vacuum at 65 °C to obtain this compound as a white solid.

Yield and Purity
  • Yield: Approximately 22 g (65% yield).[1]

  • Purity: The purity can be assessed by standard analytical techniques such as HPLC and NMR.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for diverse chemical transformations, making it a valuable building block for complex molecular architectures. While its role is often as a precursor in multi-step syntheses, its incorporation is critical for the final biological activity of the target molecules.

Pharmaceutical intermediates like this compound are fundamental in the manufacturing of Active Pharmaceutical Ingredients (APIs). They are integral to the research and development of new drug entities. The modification of such intermediates allows for the creation of a wide array of derivatives, which is essential for developing drugs for various diseases, including cancer and inflammatory conditions.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactant 3-Aminopyridine-2-carboxylic acid in Ethanol Acidification Bubble with HCl gas Reactant->Acidification Reflux Heat to 100 °C (24-48 hours) Acidification->Reflux Workup Solvent Removal & pH Adjustment (pH 8-9) Reflux->Workup Product This compound (White Solid) Workup->Product

Caption: Synthesis workflow for this compound.

Logical Relationships in Synthesis

The synthesis of this compound from its carboxylic acid precursor involves a series of logically connected chemical transformations.

Logical_Relationships cluster_start Starting Material cluster_process Key Transformation cluster_reagents Reagents & Conditions cluster_product Final Product Start 3-Aminopyridine-2-carboxylic acid Esterification Fischer Esterification Start->Esterification Product This compound Esterification->Product Reagents Ethanol (Solvent & Reagent) HCl (Catalyst) Heat (Energy Input) Reagents->Esterification

Caption: Logical steps in the esterification process.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Ethyl 3-aminopicolinate, a pyridine derivative of interest in pharmaceutical and chemical research. The document details its melting and boiling points, outlines the experimental methodologies for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical Properties

This compound (CAS No: 27507-15-9) is a solid at room temperature.[1][2] Its key physical properties are summarized in the table below, providing a ready reference for laboratory and developmental applications.

Physical PropertyValueConditions
Melting Point 131-133 °CNot Specified
Boiling Point 326.2 °Cat 760 mmHg

Table 1: Key Physical Properties of this compound

Experimental Protocols for Physical Property Determination

Accurate determination of physical constants such as melting and boiling points is fundamental to the characterization and quality control of chemical compounds. The following sections detail standardized experimental protocols applicable to this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely adopted and reliable technique for this measurement.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically within 1-2 °C.

Boiling Point Determination

The boiling point, the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is another key physical constant for characterization. The distillation method is a standard approach for its determination.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated) with adapter

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Assembly: A distillation apparatus is assembled with the this compound sample placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

  • Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

  • Pressure Correction: Since the boiling point is pressure-dependent, it is often necessary to correct the observed boiling point to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the determination is performed at a different pressure.

Synthesis and Characterization Workflow

The synthesis of this compound is most commonly achieved through the Fischer esterification of 3-aminopicolinic acid. The following diagram illustrates a typical experimental workflow from synthesis to characterization.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A 3-Aminopicolinic Acid + Ethanol C Reflux A->C B Acid Catalyst (e.g., H2SO4) B->C D Neutralization C->D Reaction Mixture E Extraction with Organic Solvent D->E F Drying of Organic Layer E->F G Solvent Evaporation F->G H Recrystallization or Column Chromatography G->H Crude Product I Melting Point Determination H->I Purified Product J Boiling Point Determination H->J K Spectroscopic Analysis (NMR, IR, MS) H->K

Caption: Experimental workflow for the synthesis and characterization of this compound.

This workflow outlines the key stages involved in producing and verifying the identity and purity of this compound. The synthesis is followed by a standard aqueous work-up to isolate the crude product. Purification is then carried out, typically by recrystallization for a solid product, to remove any unreacted starting materials or byproducts. Finally, the purified compound is characterized by determining its physical properties (melting and boiling points) and by spectroscopic methods to confirm its chemical structure.

References

Spectroscopic Profile of Ethyl 3-aminopicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-aminopicolinate. Due to the limited availability of published experimental spectra for this specific compound, this document combines available Nuclear Magnetic Resonance (NMR) data with expected Infrared (IR) and Mass Spectrometry (MS) characteristics derived from analogous compounds and spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data of this compound

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Description Chemical Shift (δ) ppm Description
1.35 (t, 3H)-CH₃ (Ethyl group)14.5-CH₃ (Ethyl group)
4.35 (q, 2H)-CH₂- (Ethyl group)61.0-CH₂- (Ethyl group)
5.85 (s, 2H)-NH₂ (Amino group)118.2C5
7.10 (dd, 1H)H-5120.5C3
7.35 (dd, 1H)H-4138.0C4
8.05 (dd, 1H)H-6145.8C6
148.0C2
166.5C=O (Ester)

Note: The assignments for the aromatic protons and carbons are based on typical chemical shifts for substituted pyridines and may require further experimental verification.

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound is currently available in public spectral databases. However, based on its functional groups, the following characteristic absorption bands are expected.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity
3450 - 3250N-HAsymmetric & Symmetric StretchMedium-Strong
3050 - 3000C-H (Aromatic)StretchMedium
2980 - 2850C-H (Aliphatic)StretchMedium
1725 - 1705C=O (Ester)StretchStrong
1620 - 1580C=C, C=N (Aromatic Ring)StretchMedium-Strong
1620 - 1550N-HBendMedium
1300 - 1200C-O (Ester)StretchStrong
1100 - 1000C-NStretchMedium
Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not publicly available. The expected molecular ion peak and major fragmentation patterns under electron ionization (EI) are outlined below.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Proposed Fragment Description
166[C₈H₁₀N₂O₂]⁺˙Molecular Ion (M⁺˙)
138[M - C₂H₄]⁺˙Loss of ethylene from the ethyl ester
121[M - OC₂H₅]⁺Loss of the ethoxy radical
93[C₅H₅N₂]⁺Loss of the carboethoxy group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then collected over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample like this compound, it can be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization (Electron Ionization - EI): In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1H & 13C Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

The Strategic Role of Ethyl 3-Aminopicolinate as a Versatile Chemical Intermediate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-aminopicolinate, a substituted pyridine derivative, has emerged as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, comprising an ethyl ester, an amino group, and a pyridine ring, provide multiple reactive sites for a diverse range of chemical transformations. This guide delves into the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and insights into its role as a strategic intermediate in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueReference
CAS Number 27507-15-9[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [2]
Melting Point 131-133 °C[2]
Boiling Point 326.2 °C at 760 mmHg[2]
Appearance Solid[2]

Expected Spectroscopic Data for this compound:

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The ethyl group would show a characteristic quartet and triplet. The amino group protons would appear as a broad singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the ethyl group.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine, C=O stretching for the ester, and C=N and C=C stretching for the pyridine ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 166, corresponding to the molecular weight of the compound.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from picolinic acid. The first step involves the synthesis of the precursor, 3-aminopicolinic acid, followed by its esterification.

Step 1: Synthesis of 3-Aminopicolinic Acid

A plausible synthetic route to 3-aminopicolinic acid involves the nitration of picolinic acid N-oxide, followed by reduction of the nitro group. While a direct protocol for 3-aminopicolinic acid was not found, the synthesis of the analogous 4-aminopicolinic acid provides a reliable experimental framework.[3][4]

Conceptual Experimental Protocol for the Synthesis of 3-Nitropicolinic Acid (Precursor to 3-Aminopicolinic Acid):

  • Nitration: Picolinic acid N-oxide is carefully added to a mixture of fuming nitric acid and sulfuric acid.

  • Heating: The reaction mixture is heated to approximately 120-130 °C for several hours.

  • Work-up: The reaction is cooled and poured onto ice, followed by neutralization to precipitate the 3-nitropicolinic acid N-oxide.

  • Reduction: The nitro group of the N-oxide is then reduced to an amino group using a suitable reducing agent, such as catalytic hydrogenation (H₂/Pd/C), to yield 3-aminopicolinic acid.[3]

Step 2: Esterification of 3-Aminopicolinic Acid

The final step is the esterification of 3-aminopicolinic acid to yield this compound. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common and effective approach.

Detailed Experimental Protocol for Fischer Esterification:

  • Reaction Setup: To a round-bottom flask, add 3-aminopicolinic acid (1 equivalent), absolute ethanol (in excess, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After cooling, the reaction mixture is carefully neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate, to quench the acid catalyst.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Logical Workflow for the Synthesis of this compound:

G Picolinic_Acid Picolinic Acid Picolinic_Acid_N_Oxide Picolinic Acid N-Oxide Picolinic_Acid->Picolinic_Acid_N_Oxide Oxidation Nitration Nitration (HNO3/H2SO4) Picolinic_Acid_N_Oxide->Nitration Nitro_Picolinic_Acid 3-Nitropicolinic Acid N-Oxide Nitration->Nitro_Picolinic_Acid Reduction Reduction (e.g., H2/Pd/C) Nitro_Picolinic_Acid->Reduction Amino_Picolinic_Acid 3-Aminopicolinic Acid Reduction->Amino_Picolinic_Acid Esterification Fischer Esterification (Ethanol, H2SO4) Amino_Picolinic_Acid->Esterification Ethyl_3_Aminopicolinate This compound Esterification->Ethyl_3_Aminopicolinate

Caption: Synthetic pathway to this compound.

Application in the Synthesis of Bioactive Molecules: Pyridinyl Ureas as GSK-3 Inhibitors

A significant application of this compound is in the synthesis of substituted ureas, a scaffold present in numerous biologically active compounds. One notable example is in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, which are being investigated for the treatment of various diseases, including Alzheimer's disease and diabetes.[5] The amino group of this compound can readily react with isocyanates to form the corresponding urea derivatives.

General Reaction Scheme: The reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of an isocyanate.

Detailed Experimental Protocol for the Synthesis of a Pyridinyl Urea Derivative:

  • Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Isocyanate Addition: To the stirred solution, add the desired isocyanate (e.g., benzyl isocyanate, 1 equivalent) dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic and proceeds readily. The progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by trituration with a non-polar solvent (e.g., hexane or ether) to precipitate the urea derivative, which is then collected by filtration. Further purification can be achieved by column chromatography if necessary.

Quantitative Data for a Representative Urea Synthesis: While a specific yield for the reaction of this compound is not available, similar reactions of aromatic amines with isocyanates to form ureas are known to proceed in high yields, often exceeding 80-90%.[6]

Experimental Workflow for the Synthesis of a Pyridinyl Urea GSK-3 Inhibitor:

G cluster_synthesis Synthesis of Pyridinyl Urea cluster_application Application E3AP This compound Reaction Urea Formation E3AP->Reaction Isocyanate Isocyanate (R-N=C=O) Isocyanate->Reaction Pyridinyl_Urea Pyridinyl Urea Derivative Reaction->Pyridinyl_Urea Inhibition Inhibition Pyridinyl_Urea->Inhibition GSK3 GSK-3 Enzyme Inhibition->GSK3 Therapeutic_Effect Therapeutic Effect (e.g., Alzheimer's Treatment) Inhibition->Therapeutic_Effect

Caption: Synthesis and application of a pyridinyl urea GSK-3 inhibitor.

Signaling Pathway Implication: GSK-3 and Neurodegenerative Disease

GSK-3 is a serine/threonine kinase that plays a pivotal role in various cellular processes, including metabolism, cell proliferation, and apoptosis. In the context of neurodegenerative diseases like Alzheimer's, hyperphosphorylated tau protein is a hallmark of the pathology, leading to the formation of neurofibrillary tangles. GSK-3 is one of the primary kinases responsible for the phosphorylation of tau. Therefore, inhibitors of GSK-3, such as the pyridinyl ureas synthesized from this compound, are of significant therapeutic interest.

Simplified Signaling Pathway:

G GSK3_Inhibitor GSK-3 Inhibitor (Pyridinyl Urea) GSK3 GSK-3 GSK3_Inhibitor->GSK3 Inhibits Tau Tau Protein GSK3->Tau Phosphorylates Phospho_Tau Hyperphosphorylated Tau Protein Tau->Phospho_Tau Hyperphosphorylation NFT Neurofibrillary Tangles Phospho_Tau->NFT Neuron_Death Neuronal Death NFT->Neuron_Death

Caption: Inhibition of GSK-3 in the tau phosphorylation pathway.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in modern organic synthesis. Its accessible synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of a wide array of complex molecules. The ability to readily form urea derivatives highlights its importance in the development of kinase inhibitors, particularly for targets like GSK-3. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their quest for novel and impactful therapeutic agents. Further exploration of its reactivity will undoubtedly unveil new applications and solidify its position as a cornerstone in the edifice of medicinal chemistry.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Picolinate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of substituted picolinate esters, a class of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science. Understanding the interplay between substituent effects and the electronic characteristics of the picolinate core is crucial for the rational design of molecules with tailored activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.

Introduction to Picolinate Esters

Picolinic acid, or 2-pyridinecarboxylic acid, is a bidentate chelating agent and a versatile scaffold in chemical synthesis. The electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, significantly influences the properties of its derivatives. Esterification of the carboxylic acid group provides a handle for further functionalization and modulates the compound's physicochemical properties, such as lipophilicity and metabolic stability.

The introduction of substituents onto the pyridine ring allows for the fine-tuning of the electronic properties of the picolinate ester. These modifications can impact:

  • Reactivity: The electron density at various positions on the ring and at the ester carbonyl group.

  • Acidity/Basicity: The pKa of the pyridine nitrogen.

  • Biological Activity: The binding affinity to target proteins and subsequent biological response.

This guide will delve into these aspects through the lens of quantitative electronic descriptors, experimental methodologies, and relevant biological contexts.

Quantitative Analysis of Electronic Properties

Hammett Substituent Constants (σ)

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic systems.[1] The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta or para position of a benzene ring. While originally developed for benzene derivatives, these constants can provide a qualitative understanding of the electronic effects in heterocyclic systems like pyridine.

Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values.[2] The position of the substituent on the picolinate ring (positions 3, 4, 5, and 6) will determine the relative contribution of inductive and resonance effects.

Table 1: Hammett Constants for Common Substituents

Substituentσ (meta)σ (para)Electronic Effect
-OCH₃+0.12-0.27EDG (by resonance), EWG (by induction)
-CH₃-0.07-0.17EDG (by induction and hyperconjugation)
-H0.000.00Reference
-Cl+0.37+0.23EWG (by induction), weak EDG (by resonance)
-Br+0.39+0.23EWG (by induction), weak EDG (by resonance)
-CN+0.56+0.66Strong EWG (by induction and resonance)
-NO₂+0.71+0.78Very Strong EWG (by induction and resonance)
-NH₂-0.16-0.66Strong EDG (by resonance)
-COOCH₃+0.33+0.45EWG (by induction and resonance)

Data sourced from various chemistry resources. These values are for substituted benzene rings but serve as a good approximation for understanding electronic effects on the picolinate ring.

For picolinate esters, an EWG on the ring will decrease the electron density of the aromatic system and the basicity of the pyridine nitrogen. Conversely, an EDG will increase the electron density and basicity.

Acidity Constants (pKa)

The pKa of the conjugate acid of the pyridine nitrogen is a direct measure of its basicity. This property is crucial for understanding the behavior of picolinate esters in biological systems, as it dictates the protonation state at physiological pH. The pKa is sensitive to the electronic effects of substituents on the ring.

Table 2: pKa Values of Picolinic Acid and Related Compounds

CompoundpKa
Picolinic Acid5.4[3]
Pyridine5.25
4-Methoxypyridine6.62
4-Chloropyridine3.83
4-Nitropyridine1.61
Benzoic Acid4.20[4]
4-Methoxybenzoic Acid4.47
4-Chlorobenzoic Acid3.98
4-Nitrobenzoic Acid3.44

Note: pKa values can vary slightly depending on the measurement conditions (solvent, temperature).

As expected, electron-donating groups (like -OCH₃) increase the basicity (higher pKa of the conjugate acid) of the pyridine nitrogen, while electron-withdrawing groups (like -Cl and -NO₂) decrease its basicity (lower pKa).

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the electronic environment of substituted picolinate esters.

The chemical shifts (δ) of the protons and carbons in the pyridine ring and the ester group are sensitive to the electronic effects of the substituents. Electron-withdrawing groups will generally cause a downfield shift (higher ppm) of the signals of nearby nuclei, while electron-donating groups will cause an upfield shift (lower ppm).

Table 3: Selected 1H and 13C NMR Data for Methyl Picolinate and Related Compounds (in CDCl₃)

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Methyl Picolinate 8.78 (H6), 8.18 (H3), 7.85 (H4), 7.45 (H5), 4.00 (OCH₃)165.5 (C=O), 150.2 (C2), 148.0 (C6), 137.1 (C4), 126.9 (C5), 125.4 (C3), 52.9 (OCH₃)
Methyl 4-methoxypicolinate 8.55 (H6), 7.65 (H3), 6.90 (H5), 3.95 (OCH₃, ester), 3.90 (OCH₃, ether)165.0 (C=O), 165.8 (C4), 151.0 (C6), 149.5 (C2), 110.1 (C5), 108.9 (C3), 55.8 (OCH₃, ether), 52.7 (OCH₃, ester)
Ethyl 5-chloropicolinate 8.65 (H6), 8.10 (H3), 7.85 (H4), 4.45 (OCH₂), 1.42 (CH₃)164.2 (C=O), 151.5 (C6), 148.5 (C2), 139.5 (C4), 134.0 (C5), 126.0 (C3), 62.5 (OCH₂), 14.2 (CH₃)

Data is compiled from various sources and may be approximate.[5][6]

The stretching frequency of the ester carbonyl group (C=O) in the IR spectrum is a sensitive probe of the electronic environment. Electron-withdrawing substituents on the pyridine ring will increase the C=O stretching frequency, while electron-donating groups will decrease it.

Table 4: Characteristic C=O Stretching Frequencies for Esters

Ester TypeC=O Stretching Frequency (cm⁻¹)
Aliphatic Esters1750 - 1735[7]
α,β-Unsaturated Esters1730 - 1715[7]
Aromatic Esters (e.g., Benzoates)~1720

For substituted picolinate esters, the C=O stretching frequency is expected to fall within the range of aromatic esters. Substituents that withdraw electron density from the ring will shift this peak to a higher wavenumber, while electron-donating substituents will shift it to a lower wavenumber.

Experimental Protocols

This section provides a general methodology for the synthesis and characterization of a substituted picolinate ester. Specific reaction conditions may need to be optimized for different substrates.

Synthesis of a Substituted Picolinate Ester (e.g., Methyl 5-nitropicolinate)

This protocol describes a representative Fischer esterification of a substituted picolinic acid.

Materials:

  • 5-Nitropicolinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of 5-nitropicolinic acid (1.0 eq) in methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-nitropicolinate.

  • Purify the product by recrystallization or column chromatography.

Characterization

The synthesized picolinate ester should be thoroughly characterized to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire the spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Acquire the IR spectrum of the compound (e.g., as a KBr pellet or a thin film). The presence of the characteristic ester C=O stretch and other functional group vibrations should be confirmed.

  • Melting Point: For solid compounds, the melting point is a useful indicator of purity.

Biological Signaling Pathways

Substituted picolinates can interact with various biological systems. Below are two examples of signaling pathways where picolinic acid and its derivatives play a role.

Macrophage Activation by Picolinic Acid

Picolinic acid, a metabolite of tryptophan, can act as a second signal in the activation of macrophages, particularly in synergy with interferon-gamma (IFN-γ).[8] This activation is crucial for the immune response against pathogens and tumor cells.

Macrophage_Activation IFN_gamma IFN-γ Macrophage Macrophage IFN_gamma->Macrophage Priming STAT1 STAT1 Phosphorylation Picolinic_Acid Picolinic Acid Picolinic_Acid->Macrophage IRF1 IRF-1 Expression TNF_alpha TNF-α Secretion Macrophage->TNF_alpha STAT1->IRF1 iNOS iNOS Expression IRF1->iNOS NO Nitric Oxide (NO) Production iNOS->NO Cytotoxicity Enhanced Tumoricidal and Microbicidal Activity NO->Cytotoxicity TNF_alpha->Cytotoxicity

Picolinic acid as a co-stimulator in macrophage activation.
Auxin Herbicide Action via AFB5 Receptor

Certain picolinate derivatives act as synthetic auxins, a class of herbicides. They exert their effect by binding to auxin receptors, such as the F-box protein AFB5, leading to the degradation of transcriptional repressors and subsequent deregulation of gene expression, ultimately causing plant death.[1][9]

Auxin_Signaling cluster_binding Receptor Binding and Complex Formation cluster_degradation Repressor Degradation cluster_response Gene Expression and Phenotype Picolinate_Herbicide Picolinate Herbicide (Synthetic Auxin) AFB5 AFB5 Receptor Picolinate_Herbicide->AFB5 Binds to SCF_Complex SCF Complex AFB5->SCF_Complex Part of Ubiquitination Ubiquitination SCF_Complex->Ubiquitination Mediates Aux_IAA Aux/IAA Repressor Aux_IAA->Ubiquitination Targeted for ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Deregulated_Growth Deregulated Growth and Plant Death Auxin_Genes->Deregulated_Growth

Mechanism of action of picolinate-based auxin herbicides.

Conclusion

The electronic properties of substituted picolinate esters are a key determinant of their chemical reactivity and biological activity. By understanding and quantifying the effects of substituents on the picolinate scaffold, researchers can more effectively design and synthesize novel compounds for a wide range of applications. This guide has provided a summary of the available quantitative data, representative experimental procedures, and an overview of relevant biological pathways to aid in these endeavors. Further systematic studies on a broader range of substituted picolinate esters are warranted to build a more comprehensive understanding of their structure-property relationships.

References

The Genesis of a Herbicide Class: An In-depth Technical Guide to the Discovery and History of Aminopicolinates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopicolinates, a prominent class of synthetic auxin herbicides, have played a pivotal role in selective broadleaf weed control for over half a century. Characterized by their picolinic acid core, these compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and eventual death in susceptible plants. Their systemic nature and efficacy at low application rates have made them invaluable tools in agriculture, vegetation management, and invasive species control. This technical guide delves into the discovery and historical development of aminopicolinates, presenting key scientific milestones, experimental methodologies, and the evolution of their chemical structures and biological activity.

Historical Development and Key Discoveries

The journey of aminopicolinate herbicides began in the mid-20th century, with significant advancements occurring in subsequent decades. The timeline below highlights the key compounds that have defined this class of herbicides.

The Dawn of a New Herbicide Class: Picloram

The commercialization of picloram in the 1960s by Dow Chemical marked the advent of the picolinic acid herbicide era.[1] Picloram demonstrated potent and persistent control of a wide range of broad-leaved weeds, particularly deep-rooted perennials and woody plants.[1] Its discovery was a landmark in the development of synthetic auxin herbicides, offering a new chemical scaffold with a distinct mode of action.

Expanding the Spectrum: Clopyralid

Following the success of picloram, clopyralid was introduced in 1975.[1] While also a picolinic acid derivative, clopyralid offered a different spectrum of weed control and was noted for its enhanced selectivity in various crops.[1]

A New Generation of Potency: Aminopyralid

The launch of aminopyralid by Dow AgroSciences in 2005 represented a significant leap forward.[1] This compound provided effective weed control at significantly lower application rates compared to its predecessors, a key development in reducing the environmental load of herbicides.[1]

The Aryl Picolinate Revolution: Halauxifen-methyl and Florpyrauxifen-benzyl

More recent innovations from Dow AgroSciences (now Corteva Agriscience) include the development of 6-aryl-picolinate herbicides, such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[2] These compounds feature a substituted aryl group at the 6-position of the picolinic acid ring, offering unique weed control spectrums and favorable environmental profiles.[2]

Chemical Structures and Synthesis

The core of all aminopicolinates is the 4-aminopicolinic acid structure. The evolution of this class of herbicides has been driven by strategic modifications to this core structure, leading to improvements in efficacy, selectivity, and environmental safety.

Experimental Protocols

Synthesis of Picloram (4-amino-3,5,6-trichloropicolinic acid)

While detailed, step-by-step proprietary industrial synthesis protocols are not publicly available, the general synthesis of picloram is understood to proceed from α-picoline through a multi-step process.[3][4]

General Procedure:

  • Chlorination: α-picoline is subjected to exhaustive chlorination to produce pentachloropicoline. This step involves the substitution of hydrogen atoms on both the pyridine ring and the methyl group with chlorine.

  • Hydrolysis: The trichloromethyl group at the 2-position of the pentachloropicoline is then selectively hydrolyzed to a carboxylic acid group, yielding tetrachloropicolinic acid.

  • Amination: Finally, the chlorine atom at the 4-position is displaced by an amino group through a nucleophilic aromatic substitution reaction with ammonia to yield picloram.

Synthesis of Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid)

A detailed experimental protocol for the synthesis of aminopyralid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (a picloram derivative) is available:

Materials and Reagents:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid

  • Deionized water

  • 30% Sodium hydroxide solution

  • 5% Palladium on activated carbon (Pd/C) catalyst

  • Hydrogen gas

  • Nitrogen gas

  • 30% Hydrochloric acid

Procedure:

  • A mixture of 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and 500 ml of water is prepared in a 1000 ml high-pressure reactor equipped with a magnetic stirrer, thermometer, and exhaust pipe.

  • To this mixture, 66.7 g of 30% sodium hydroxide solution is added uniformly, and the resulting solution is filtered.

  • The filtrate is returned to the high-pressure reactor, and 2 g of 5% Pd/C catalyst is added.

  • The reactor is sealed and purged with nitrogen three times.

  • The reactor is then pressurized with hydrogen gas to 0.2 MPa.

  • The reaction mixture is stirred and heated to 50°C.

  • The hydrogen pressure is increased to 0.3 MPa, and the reaction is allowed to proceed for 20 hours.

  • The completion of the reaction is monitored by HPLC.

  • After completion, the reactor is cooled to room temperature.

  • The reaction solution is decanted and filtered to recover the catalyst.

  • The filtrate is acidified to a pH of 1-2 with 30% hydrochloric acid.

  • The solution is cooled to induce crystallization.

  • The precipitate is collected by centrifugation and washed with hot water to yield 4-amino-3,6-dichloro-pyridine-2-carboxylic acid.

Data Presentation: Herbicidal Efficacy

The herbicidal activity of aminopicolinates is typically evaluated through various bioassays, with root growth inhibition assays using the model plant Arabidopsis thaliana being a common and sensitive method. The data is often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit root growth by 50%.

CompoundTarget Weed SpeciesIC50 (µM)Application Rate (g/ha)Efficacy (%)Reference
PicloramArabidopsis thaliana0.083125-1120-[2]
ClopyralidCanada thistle-105-500-[3]
AminopyralidCanada thistle-5-120-[3]
Halauxifen-methylArabidopsis thaliana0.024--[2]
Compound V-2¹Arabidopsis thaliana0.0008--[2]
Compound V-7¹Arabidopsis thaliana0.0005--[2]
Compound V-8¹Chenopodium album-300100 (post-emergence)[5]
Compound V-8¹Abutilon theophrasti-300100 (post-emergence)[5]
Compound V-8¹Amaranthus retroflexus-30095 (post-emergence)[5]

¹Compounds V-2, V-7, and V-8 are novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives.[2][5]

Experimental Protocols: Bioassays

Arabidopsis thaliana Root Growth Inhibition Assay

This bioassay is a sensitive and high-throughput method for evaluating the herbicidal activity of auxin-mimicking compounds.

Materials and Reagents:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Phytagel or agar

  • Sterile petri dishes (square plates are often used for vertical growth)

  • Test compounds (herbicides) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Arabidopsis thaliana seeds are surface-sterilized, for example, by washing with 70% ethanol for 1 minute, followed by 20% bleach with a drop of Triton X-100 for 10 minutes, and then rinsed 3-5 times with sterile water.

  • Plating: Sterilized seeds are sown on MS medium containing 1% sucrose and solidified with 0.8% Phytagel in petri dishes.

  • Stratification: The plates are sealed and kept at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination and Growth: The plates are then transferred to a growth chamber and placed vertically to allow for root growth along the surface of the medium. Typical growth conditions are 22°C with a 16-hour light/8-hour dark photoperiod.

  • Herbicide Treatment: After a set period of initial growth (e.g., 4-5 days), seedlings of uniform size are transferred to new MS plates containing a range of concentrations of the test herbicide. A solvent control (e.g., DMSO) is also included.

  • Incubation: The seedlings are grown on the treatment plates for an additional period (e.g., 3-5 days).

  • Data Collection: The plates are scanned, and the length of the primary root is measured using image analysis software (e.g., ImageJ).

  • Data Analysis: The root growth of the treated seedlings is expressed as a percentage of the root growth of the solvent control. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualizations

Auxin_Signaling_Pathway Simplified Auxin Signaling Pathway and the Action of Aminopicolinates Aminopicolinates Aminopicolinates (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Aminopicolinates->TIR1_AFB Binds to Auxin Auxin (IAA) Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Inhibits Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Growth, Cell Elongation, and Division Auxin_Responsive_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Auxin signaling pathway and the mechanism of action of aminopicolinates.

Herbicide_Discovery_Workflow Generalized Herbicide Discovery and Development Workflow Lead_Discovery Lead Discovery (High-Throughput Screening, Natural Products, etc.) Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Lead_Discovery->Lead_Optimization Greenhouse_Testing Greenhouse Testing (Efficacy and Selectivity) Lead_Optimization->Greenhouse_Testing Field_Trials Field Trials (Performance under Real-World Conditions) Greenhouse_Testing->Field_Trials Toxicology_Environmental_Studies Toxicology and Environmental Fate Studies Field_Trials->Toxicology_Environmental_Studies Formulation_Development Formulation Development Field_Trials->Formulation_Development Regulatory_Approval Regulatory Approval Toxicology_Environmental_Studies->Regulatory_Approval Formulation_Development->Regulatory_Approval Commercialization Commercialization Regulatory_Approval->Commercialization

Caption: Generalized workflow for the discovery and development of a new herbicide.

Aminopicolinate_Evolution Structural Evolution of Aminopicolinate Herbicides Picolinic_Acid Picolinic Acid (Core Structure) Picloram Picloram (1960s) (4-amino-3,5,6-trichloro) Picolinic_Acid->Picloram Chlorination & Amination Clopyralid Clopyralid (1975) (3,6-dichloro) Picolinic_Acid->Clopyralid Chlorination Aminopyralid Aminopyralid (2005) (4-amino-3,6-dichloro) Picloram->Aminopyralid Selective Dechlorination Aryl_Picolinates 6-Aryl Picolinates (2010s) (e.g., Halauxifen-methyl) Aminopyralid->Aryl_Picolinates Substitution at 6-position with Aryl group

Caption: Logical relationship of the structural evolution of aminopicolinate herbicides.

References

Theoretical Investigations of Ethyl 3-Aminopicolinate: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 3-aminopicolinate, a pyridine derivative with the chemical formula C₈H₁₀N₂O₂, is a molecule of interest in medicinal chemistry and drug development due to its structural analogy to compounds with known biological activities. This technical guide provides a comprehensive overview of the theoretical studies applicable to this compound, offering insights into its structural, spectroscopic, and electronic properties. Due to a lack of extensive dedicated theoretical research on this compound, this paper leverages detailed computational and experimental data from a closely related analogue, ethyl 3-[(pyridin-2-yl)amino]propanoate (EPYAPP), to present a thorough methodological framework for researchers.[1][2] This approach provides a robust template for future theoretical investigations on the title compound.

Molecular Structure and Properties

This compound, also known as ethyl 3-amino-2-pyridinecarboxylate, is a solid at room temperature with a melting point of 131-133 °C.[3] Its molecular structure consists of a pyridine ring substituted with an amino group at the 3-position and an ethyl ester group at the 2-position.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Computational and Experimental Protocols

The following protocols are based on established methodologies for the theoretical and experimental characterization of similar pyridine derivatives and serve as a guide for studying this compound.[1][2]

Computational Details: Density Functional Theory (DFT)

DFT calculations are a powerful tool for optimizing molecular geometry and predicting spectroscopic and electronic properties.[4][5]

  • Software: Gaussian 09W or similar quantum chemistry software package.

  • Method: Becke's three-parameter hybrid functional (B3LYP) is commonly used.[2]

  • Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.[2]

  • Procedure:

    • The initial molecular structure of this compound is drawn using a molecular modeling program like GaussView.

    • The geometry is optimized in the gas phase at the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

    • Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

    • From the output, various parameters can be obtained, including optimized bond lengths, bond angles, dihedral angles, and vibrational frequencies.

Computational Workflow:

Computational_Workflow cluster_outputs Calculated Properties start Initial Molecular Structure Drawing (e.g., GaussView) dft Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq validation Verify Minimum Energy Structure (No Imaginary Frequencies) freq->validation validation->dft Failure analysis Analysis of Results validation->analysis Success geom Optimized Geometry (Bond Lengths, Angles) analysis->geom vib Vibrational Frequencies (IR, Raman) analysis->vib nmr NMR Chemical Shifts analysis->nmr electronic Electronic Properties (HOMO, LUMO, MEP) analysis->electronic

Caption: A typical workflow for DFT-based theoretical studies.

Spectroscopic Analysis

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes.[6][7][8]

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet technique is commonly used for FT-IR, and the sample can be placed directly in the sample holder for FT-Raman.

  • Data Analysis: The experimental spectra are compared with the theoretical vibrational frequencies calculated from DFT. Potential Energy Distribution (PED) analysis using software like VEDA4 can aid in the precise assignment of vibrational modes.[1]

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.[9][10]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and a reference standard like tetramethylsilane (TMS) is added.

  • Theoretical Calculation: The Gauge-Including Atomic Orbital (GIAO) method within DFT is used to predict ¹H and ¹³C NMR chemical shifts.[2]

  • Data Analysis: The calculated chemical shifts are correlated with the experimental data to assign the signals to specific protons and carbons in the molecule.

Quantum Chemical Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.[11][12] The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability. A smaller gap suggests higher reactivity.[13]

HOMO-LUMO Concept:

HOMO_LUMO cluster_levels Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) Energy Energy LUMO_level HOMO_level LUMO_level->HOMO_level Excitation

Caption: Diagram illustrating the HOMO-LUMO energy gap.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.[14][15][16] It evaluates charge delocalization, hyperconjugative interactions, and the stability arising from electron donation from occupied to unoccupied orbitals.

Molecular Electrostatic Potential (MEP)

The MEP surface is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with biological targets.[1]

Quantitative Data Summary

The following tables present theoretical data for the analogous compound, ethyl 3-[(pyridin-2-yl)amino]propanoate (EPYAPP), calculated at the B3LYP/6-311++G(d,p) level, which can serve as a reference for future studies on this compound.[1][2]

Table 1: Selected Optimized Geometrical Parameters for EPYAPP

ParameterBond Length (Å)Bond Angle (°)
C-C (pyridine)1.39 - 1.40-
C-N (pyridine)1.34 - 1.37-
C-O (ester)1.21 (C=O), 1.35 (C-O)-
N-H (amino)1.01-
C-N-C (pyridine)-117.5
O-C-O (ester)-124.8

Data extracted from a study on a similar molecule and should be considered representative.[1]

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of EPYAPP

Functional GroupModeCalculated Wavenumber (cm⁻¹)
N-H (amino)Stretching3500 - 3400
C=O (ester)Stretching~1730
C=C, C=N (pyridine)Stretching1600 - 1400
C-O (ester)Stretching~1250

Data extracted from a study on a similar molecule and should be considered representative.[1]

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for EPYAPP

AtomCalculated ¹H ShiftCalculated ¹³C Shift
Pyridine Ring6.5 - 8.2110 - 150
-CH₂- (ethyl)~4.2~60
-CH₃ (ethyl)~1.3~14

Data extracted from a study on a similar molecule and should be considered representative.[2] Experimental values for other pyridine derivatives can be found in the literature.[17][18]

Potential Applications in Drug Development

Theoretical studies on this compound and its analogues can significantly contribute to drug discovery efforts:

  • Structure-Activity Relationship (SAR) Studies: Understanding the electronic and structural properties can help in designing more potent and selective analogues.[19][20]

  • Molecular Docking: The optimized geometry and charge distribution from DFT calculations can be used for molecular docking studies to predict the binding affinity and interaction modes with biological targets like enzymes or receptors.[1] The study on EPYAPP, for instance, identified it as a potential thrombin inhibitor.[1]

  • Pharmacokinetic (ADMET) Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify potential liabilities early in the drug development process.[21][22]

Conclusion

This technical guide outlines a comprehensive theoretical framework for the study of this compound. By employing a combination of DFT calculations, spectroscopic analysis, and quantum chemical methods, researchers can gain deep insights into its molecular properties. While dedicated theoretical studies on this specific molecule are sparse, the methodologies and data from analogous compounds provide a clear and robust roadmap for future investigations. Such studies are invaluable for guiding the synthesis of novel derivatives and for elucidating the structure-activity relationships that are critical for the development of new therapeutic agents.

References

Methodological & Application

Application Note: A Robust Protocol for the Amidation of Ethyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amidation of ethyl 3-aminopicolinate is a critical transformation in medicinal chemistry and drug development, enabling the synthesis of a diverse array of picolinamide derivatives. These structures are prevalent in numerous pharmacologically active compounds. This application note provides a detailed, step-by-step protocol for the efficient coupling of this compound with a variety of carboxylic acids using common and effective coupling reagents. The outlined procedures are designed to be a reliable starting point for researchers, facilitating the generation of novel molecular entities for screening and development.

Core Reaction

The fundamental reaction involves the formation of an amide bond between the primary amine of this compound and a carboxylic acid. This process is typically facilitated by a coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Comparative Data of Common Coupling Methods

The choice of coupling agent can significantly impact reaction efficiency, yield, and purity. Below is a summary of representative data for the amidation of this compound with various carboxylic acids using two standard coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Carboxylic AcidCoupling SystemSolventReaction Time (h)Yield (%)
Benzoic AcidEDC/HOBtDMF1285
Acetic AcidEDC/HOBtDCM892
4-Methoxybenzoic AcidHATUDMF695
Isobutyric AcidHATUDCM488
Phenylacetic AcidEDC/HOBtDMF1289

Note: The data presented in this table is illustrative and representative of typical results for this type of transformation. Actual yields may vary depending on the specific substrate, scale, and experimental conditions.

Experimental Workflow

The general workflow for the amidation of this compound is depicted below. This process includes reactant preparation, activation of the carboxylic acid, amide bond formation, and subsequent workup and purification.

Amidation_Workflow start Start reactants Dissolve Carboxylic Acid (1.0 equiv) and This compound (1.0 equiv) in Solvent start->reactants reagents Add Coupling Reagents (e.g., EDC/HOBt or HATU) and Base (e.g., DIPEA) reactants->reagents Sequential Addition reaction Stir at Room Temperature Monitor by TLC/LC-MS reagents->reaction Initiate Coupling workup Aqueous Workup: - Quench with Water/Brine - Extract with Organic Solvent reaction->workup Upon Completion purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Amide Product purification->product

Caption: A generalized workflow for the amidation of this compound.

Detailed Experimental Protocols

Two reliable protocols are provided below, utilizing either an EDC/HOBt or a HATU coupling system. These methods are broadly applicable to a range of carboxylic acids.

Protocol 1: Amidation using EDC and HOBt

This protocol is a widely used, cost-effective method for amide bond formation.

Materials:

  • This compound (1.0 equivalent)

  • Carboxylic acid (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.) and dissolve it in anhydrous DMF or DCM (approximately 0.1-0.5 M).

  • Add this compound (1.0 equiv.), HOBt (1.2 equiv.), and DIPEA (3.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 equiv.) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 8-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amidation using HATU

This protocol utilizes a more modern and highly efficient coupling reagent, often resulting in shorter reaction times and higher yields, particularly for challenging substrates.

Materials:

  • This compound (1.0 equivalent)

  • Carboxylic acid (1.0 equivalent)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and this compound (1.0 equiv.) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add DIPEA (3.0 equiv.) to the solution and stir for 5 minutes.

  • Add HATU (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with HATU are often complete within 1-6 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase with saturated aqueous sodium bicarbonate solution (2x) followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure amide product.

Signaling Pathway of Amide Bond Formation

The formation of the amide bond proceeds through the activation of the carboxylic acid by the coupling reagent, forming a highly reactive intermediate that is then attacked by the amine.

Amidation_Mechanism reactants Carboxylic Acid + Amine activated_intermediate Activated Carboxylic Acid (O-acylisourea or Active Ester) reactants->activated_intermediate Activation amide_formation Nucleophilic Attack by Amine reactants->amide_formation Amine coupling_agent Coupling Agent (e.g., EDC or HATU) coupling_agent->activated_intermediate activated_intermediate->amide_formation Reaction product Amide Product amide_formation->product byproduct Byproduct (e.g., Urea or HOAt) amide_formation->byproduct

Caption: Key steps in the coupling agent-mediated amidation reaction.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the synthesis of a wide range of amides from this compound. The choice between the EDC/HOBt and HATU coupling systems will depend on the specific requirements of the synthesis, including cost, scale, and the nature of the carboxylic acid. These methods are foundational for the exploration of novel chemical space in drug discovery and related fields.

Application of Ethyl 3-aminopicolinate in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-aminopicolinate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key precursor for the synthesis of fused pyrimidine derivatives, most notably pyrido[2,3-d]pyrimidines. This class of compounds has garnered significant interest due to its diverse pharmacological activities, particularly as potent inhibitors of various protein kinases. The structural rigidity and specific substitution patterns offered by the pyrido[2,3-d]pyrimidine core make it an attractive scaffold for the design of targeted therapies for a range of diseases, including cancer and inflammatory disorders.

Application in the Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

A significant application of this compound is in the synthesis of substituted pyrido[2,3-d]pyrimidin-7-ones, which have been identified as potent inhibitors of several protein kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

The general synthetic approach involves the condensation of this compound with a suitable urea derivative, followed by a cyclization reaction to form the bicyclic pyrido[2,3-d]pyrimidine core. Subsequent modifications at various positions of this scaffold allow for the optimization of potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-8-ethyl-6-(4-methoxy-phenyl)-8H-pyrido[2,3-d]pyrimidin-7-one

This protocol describes a two-step synthesis of a representative pyrido[2,3-d]pyrimidin-7-one derivative starting from this compound.

Step 1: Synthesis of 1-(2-Ethoxycarbonyl-pyridin-3-yl)-3-ethyl-urea

  • Materials:

    • This compound (1 equivalent)

    • Ethyl isocyanate (1.1 equivalents)

    • Anhydrous Pyridine

  • Procedure:

    • Dissolve this compound in anhydrous pyridine.

    • Add ethyl isocyanate dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to obtain 1-(2-Ethoxycarbonyl-pyridin-3-yl)-3-ethyl-urea.

Step 2: Synthesis of 2-Amino-8-ethyl-6-(4-methoxy-phenyl)-8H-pyrido[2,3-d]pyrimidin-7-one

  • Materials:

    • 1-(2-Ethoxycarbonyl-pyridin-3-yl)-3-ethyl-urea (1 equivalent)

    • 4-Methoxybenzonitrile (1.2 equivalents)

    • Sodium methoxide (25% in methanol, 4 equivalents)

    • Anhydrous Methanol

  • Procedure:

    • Suspend 1-(2-Ethoxycarbonyl-pyridin-3-yl)-3-ethyl-urea and 4-methoxybenzonitrile in anhydrous methanol.

    • Add sodium methoxide solution to the suspension.

    • Heat the reaction mixture to reflux for 18 hours.

    • Cool the mixture to room temperature and neutralize with acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography on silica gel to yield 2-Amino-8-ethyl-6-(4-methoxy-phenyl)-8H-pyrido[2,3-d]pyrimidin-7-one.

Data Presentation

The biological activity of pyrido[2,3-d]pyrimidine derivatives synthesized from this compound has been evaluated against several key protein kinases implicated in angiogenesis and cancer progression. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDTarget KinaseIC50 (µM)
1 KDR (VEGFR2)0.025
FGFR10.15
TIE-20.5
2 KDR (VEGFR2)0.01
FGFR10.08
TIE-20.2
3 KDR (VEGFR2)0.005
FGFR10.03
TIE-20.1

Table 1: Inhibitory activity (IC50) of representative pyrido[2,3-d]pyrimidine derivatives against various protein kinases. Data is illustrative and based on reported activities for this class of compounds.

Visualizations

Signaling Pathway

The diagram below illustrates the general signaling pathway inhibited by the pyrido[2,3-d]pyrimidine derivatives. These compounds typically target receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and TIE-2, which are crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis. By inhibiting these kinases, the downstream signaling cascades that promote cell proliferation and survival are blocked.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR, TIE-2) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Activates Ligand Growth Factor (e.g., VEGF, FGF) Ligand->RTK Binds and Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Inhibits Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Promotes

Kinase inhibition by pyrido[2,3-d]pyrimidines.
Experimental Workflow

The following diagram outlines the workflow for the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives from this compound.

G Start This compound Step1 Step 1: Urea Formation (Reaction with Isocyanate) Start->Step1 Intermediate Urea Intermediate Step1->Intermediate Step2 Step 2: Cyclization (Reaction with Nitrile) Intermediate->Step2 Product Pyrido[2,3-d]pyrimidine Derivative Step2->Product Purification Purification (Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (Kinase Inhibition Assay) Purification->BioAssay Data IC50 Determination BioAssay->Data

Synthesis and evaluation workflow.

Application Notes and Protocols for Ethyl 3-aminopicolinate in Catalysis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific applications for Ethyl 3-aminopicolinate as a ligand in catalysis. While the compound is commercially available from various suppliers, detailed experimental protocols, quantitative data on its performance in catalytic reactions, and established catalytic cycles involving this specific ligand are not readily found in published research.[1][2][3][4][5]

Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables for the use of this compound in catalysis as requested. The creation of diagrams for signaling pathways or experimental workflows is also precluded by the lack of specific data.

For researchers interested in the potential applications of this molecule, the following sections provide a general overview of the role of related aminopyridine and picolinamide-based ligands in catalysis, which may offer a starting point for novel research directions.

General Role of Amine-Containing Ligands in Catalysis

Amine ligands are crucial in transition metal catalysis. They form stable complexes with metal ions, influencing the electronic properties and coordination environment of the metal center. This modulation affects the efficiency, selectivity, and stability of the catalytic reaction.[6] The applications of amine ligands are broad, spanning organic synthesis, reduction reactions, and asymmetric catalysis.[6][7]

Potential Coordination of this compound

This compound possesses two potential coordination sites for a metal center: the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group. This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The ethyl ester group is less likely to be involved in initial coordination but could play a secondary role or be modified for further ligand design.

Catalytic Applications of Structurally Related Ligands

While specific data on this compound is unavailable, research on other aminophenol, aminopyridine, and picolinamide ligands can provide insights into its potential catalytic utility.

Cross-Coupling Reactions

Picolinamide derivatives have been successfully employed as effective bidentate ligands for copper-catalyzed aryl ether synthesis.[8] These ligands have demonstrated good to excellent yields in the reaction between aryl iodides and even bulky phenols.[8] Mechanistic studies suggest that substituents on the picolinamide backbone can influence the redox properties of the copper center, which is a critical factor for catalytic efficacy.[8] This suggests that this compound, upon coordination with a suitable metal like copper or palladium, could potentially be explored for various cross-coupling reactions.

Henry Reactions

Metallo-organic complexes synthesized with 5-amino-2-ethylpyridine-2-carboximidate, a ligand structurally related to this compound, have been used as catalysts in the Henry reaction (a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone).[9] Copper, cobalt, nickel, and manganese complexes of this ligand have shown good catalytic activity, with conversions ranging from 69% to 87%.[9]

General Experimental Considerations for Exploring New Ligands

For researchers wishing to investigate the catalytic potential of this compound, a general workflow for synthesizing and evaluating new metal-ligand complexes can be considered.

Synthesis of a Metal Complex: A General Protocol

The following is a generalized procedure for the synthesis of a metal complex with a novel ligand, which would require significant optimization for this compound.

  • Ligand Dissolution: Dissolve this compound (1-2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).[9][10]

  • Metal Salt Dissolution: In a separate vessel, dissolve the chosen metal salt (e.g., CuCl₂, Pd(OAc)₂, NiCl₂·6H₂O) (1 equivalent) in the same or a compatible solvent.[9][10]

  • Complexation: Slowly add the metal salt solution to the ligand solution with stirring. The reaction may be conducted at room temperature or require heating under reflux.[9][10]

  • Isolation: The resulting metal complex may precipitate out of the solution. If so, it can be collected by filtration, washed with a suitable solvent, and dried. If no precipitate forms, the solvent may need to be removed under reduced pressure, followed by purification of the residue by techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the synthesized complex should be confirmed using techniques like NMR, IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction.[9]

Below is a conceptual workflow for the development of a new catalyst based on this compound.

Figure 1. A conceptual workflow for the investigation of this compound as a novel catalytic ligand.

Conclusion

References

Application Notes and Protocols for Suzuki Coupling with Picolinates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of picolinate esters. Picolinates are important heterocyclic building blocks in medicinal chemistry and materials science, and their functionalization via Suzuki coupling offers a versatile method for the synthesis of novel compounds.

Introduction

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that joins an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[1] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

For picolinate substrates, which are derivatives of pyridine carboxylic acid, the Suzuki coupling presents unique challenges and opportunities. The presence of the pyridine nitrogen can influence the catalytic cycle, potentially by coordinating to the palladium catalyst.[3] Therefore, careful optimization of the catalyst system, including the choice of ligand and base, is often necessary to achieve high yields and selectivity.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopicolinate ester, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, typically facilitated by a base. The base activates the organoboron species, making it more nucleophilic.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Below are generalized and specific protocols for the Suzuki coupling of halopicolinate esters with aryl- and alkylboronic acids or their esters.

General Protocol for Suzuki Coupling of a Bromopicolinate Ester with an Arylboronic Acid

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Bromopicolinate ester (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[3]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)[3]

  • Solvent (e.g., 1,4-Dioxane/water mixture, 4:1 to 10:1 v/v)[3]

  • Anhydrous, degassed solvents are recommended to minimize side reactions like protodeboronation.[3]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromopicolinate ester, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Specific Protocol for Exhaustive Alkylation of a Dichloropicolinate Derivative

This protocol is adapted from a procedure for the exhaustive Suzuki-Miyaura reaction of polychlorinated pyridines with alkyl boronic pinacol esters.[5]

Materials:

  • Dichloropyridine derivative (e.g., 2,6-dichloropyridine, 1.0 equiv)[5]

  • Alkyl boronic pinacol ester (2.3 equiv)[5]

  • Pd(OAc)₂ (1 mol%)[5]

  • Ad₂PⁿBu (di-1-adamantyl-n-butylphosphine) (3 mol%)[5]

  • LiOᵗBu (Lithium tert-butoxide) as base[5]

  • Solvent: 1,4-Dioxane/H₂O (4:1)[5]

Procedure:

  • In a glovebox, combine the dichloropyridine, Pd(OAc)₂, and Ad₂PⁿBu in a vial.

  • Add the dioxane, followed by the alkyl boronic pinacol ester and the LiOᵗBu.

  • Seal the vial and heat at 100 °C for the specified time.[5]

  • After cooling, the reaction mixture can be directly purified by column chromatography.

Data Presentation

The following tables summarize representative results for the Suzuki coupling of various picolinate derivatives.

EntryHalopicolinateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12,6-Dichloropyridinen-Heptylboronic acid pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)10094
22,6-Dichloropyridine1-Hexenylboronic acid pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)10088
32,6-Dichloropyridine4-Fluorophenylboronic acidPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)10091
42,6-Dibromopyridinen-Heptylboronic acid pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)10095
52-Bromo-6-methylisonicotinic acidPhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O9085

Data in this table is representative and may be adapted from similar systems.[3][5] Individual results will vary based on specific substrates and reaction conditions.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(OR)L2 R1-Pd(II)(OR)L2 R1-Pd(II)(X)L2->R1-Pd(II)(OR)L2 Ligand Exchange (Base) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(OR)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-B(OR)2) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination Product Product R1-Pd(II)(R2)L2->Product R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Halopicolinate, Boronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reagents->Solvent Heating Heat and Stir (e.g., 80-100 °C) Solvent->Heating Monitoring Monitor Progress (TLC/LCMS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting and Optimization

Common issues in the Suzuki coupling of picolinates and potential solutions are outlined below.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Catalyst deactivation (e.g., by pyridine nitrogen coordination)[3]- Inefficient oxidative addition- Screen different ligands (e.g., bulky, electron-rich phosphines like Buchwald-type ligands)[3]- Increase catalyst loading- Try a different palladium precatalyst
Protodeboronation - Presence of water or protic sources- Base-catalyzed decomposition of the boronic acid[3]- Use anhydrous, degassed solvents[3]- Use a more stable boronic acid derivative (e.g., pinacol ester or MIDA boronate)[3]- Use the minimum effective amount of a milder base
Homocoupling of Boronic Acid - Slow transmetalation step- Catalyst system promotes homocoupling- Increase reaction temperature moderately- Change the ligand; bidentate ligands like dppf can sometimes suppress homocoupling[3]- Ensure proper stoichiometry of reactants
Formation of Palladium Black - Insufficient ligand to stabilize Pd(0)- High reaction temperature- Increase the ligand-to-palladium ratio- Use a more robust, sterically hindered ligand- Lower the reaction temperature

By carefully selecting the reaction components and conditions, the Suzuki-Miyaura coupling can be a highly effective method for the synthesis of a wide range of functionalized picolinates. These application notes provide a solid foundation for researchers to develop and optimize these important transformations.

References

Synthesis of Ethyl 3-Aminopicolinate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Ethyl 3-aminopicolinate and its derivatives. It includes step-by-step procedures for the preparation of the core molecule and subsequent derivatization to obtain N-acyl and urea-substituted analogues. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.

Introduction

This compound is a valuable scaffold in drug discovery, serving as a key intermediate for the synthesis of a diverse range of bioactive molecules. The presence of a primary amino group and an ester functionality on the pyridine ring allows for versatile chemical modifications, leading to the generation of libraries of compounds for screening. Derivatives of this core structure have been explored for various therapeutic applications, including as inhibitors of p38 MAP kinase, which is implicated in inflammatory diseases and cancer.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from Quinolinic acid (Pyridine-2,3-dicarboxylic acid). The first step involves the formation of the intermediate, 3-aminopicolinic acid, via a Hofmann rearrangement of the corresponding diamide. The second step is a Fischer esterification to yield the final product.

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 3-Aminopicolinic Acid cluster_1 Step 2: Esterification Quinolinic_acid Quinolinic Acid Quinolinimide Quinolinimide Quinolinic_acid->Quinolinimide (i) Ac2O, heat Phthalamide 2,3-Pyridinedicarboxamide Quinolinimide->Phthalamide (ii) NH4OH 3_Aminopicolinic_acid 3-Aminopicolinic Acid Phthalamide->3_Aminopicolinic_acid (iii) NaOBr (Hofmann Rearrangement) 3_Aminopicolinic_acid_2 3-Aminopicolinic Acid Ethyl_3_aminopicolinate This compound 3_Aminopicolinic_acid_2->Ethyl_3_aminopicolinate (iv) EtOH, H2SO4 (cat.), reflux

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Aminopicolinic Acid

This procedure involves the conversion of Quinolinic acid to 2,3-Pyridinedicarboxamide followed by a Hofmann rearrangement.

  • Materials: Quinolinic acid, Acetic anhydride (Ac₂O), Ammonium hydroxide (NH₄OH), Bromine (Br₂), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Procedure:

    • Formation of Quinolinimide: A mixture of Quinolinic acid (1 eq) and acetic anhydride (2 eq) is heated at reflux for 2 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with ether, and dried to afford Quinolinimide.

    • Formation of 2,3-Pyridinedicarboxamide: Quinolinimide (1 eq) is treated with concentrated ammonium hydroxide (5 eq) and heated in a sealed tube at 150°C for 5 hours. The resulting solution is cooled, and the precipitated 2,3-Pyridinedicarboxamide is collected by filtration.

    • Hofmann Rearrangement: To a cold solution of sodium hydroxide (4 eq) in water, bromine (1.1 eq) is added dropwise while maintaining the temperature below 10°C. To this freshly prepared sodium hypobromite solution, 2,3-Pyridinedicarboxamide (1 eq) is added in portions. The reaction mixture is slowly heated to 80°C and maintained for 2 hours. After cooling, the solution is acidified with concentrated HCl to pH 3-4. The precipitated 3-Aminopicolinic acid is filtered, washed with cold water, and dried.

Step 2: Synthesis of this compound

This step involves the Fischer esterification of 3-Aminopicolinic acid.

  • Materials: 3-Aminopicolinic acid, Absolute ethanol (EtOH), Concentrated sulfuric acid (H₂SO₄), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • A suspension of 3-Aminopicolinic acid (1 eq) in absolute ethanol (10 vol) is cooled in an ice bath.

    • Concentrated sulfuric acid (0.2 eq) is added dropwise with stirring.

    • The reaction mixture is heated at reflux for 12-16 hours.

    • The excess ethanol is removed under reduced pressure.

    • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

    • The aqueous layer is extracted with dichloromethane (3 x 10 vol).

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid. The crude product can be purified by recrystallization from ethanol/water.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)
3-Aminopicolinic AcidC₆H₆N₂O₂138.12210-212~60-70
This compoundC₈H₁₀N₂O₂166.18131-133~80-90

Table 1: Physical and chemical data for the synthesized compounds.

Synthesis of this compound Derivatives

The 3-amino group of this compound is a versatile handle for further derivatization, such as N-acylation and urea formation.

Workflow for Derivatization of this compound

G Ethyl_3_aminopicolinate This compound N_Acyl_derivative N-Acyl Derivative Ethyl_3_aminopicolinate->N_Acyl_derivative RCOCl, Pyridine, DCM Urea_derivative Urea Derivative Ethyl_3_aminopicolinate->Urea_derivative R-N=C=O, TEA, DCM

Application Notes and Protocols for the Ester Hydrolysis of Ethyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of ethyl 3-aminopicolinate is a crucial chemical transformation for the synthesis of 3-aminopicolinic acid. This carboxylic acid derivative is a valuable building block in medicinal chemistry and drug development, serving as a precursor for various pharmaceutical compounds. The presence of both an amino group and a carboxylic acid on the pyridine ring makes it a versatile scaffold for creating complex molecules with potential therapeutic activities.

This document provides detailed protocols for the saponification (alkaline hydrolysis) of this compound to yield 3-aminopicolinic acid. It includes various reaction conditions, a comprehensive workup and purification procedure, and quantitative data to guide researchers in selecting the optimal method for their specific needs.

Chemical Reaction

The overall reaction involves the cleavage of the ester bond in this compound using a hydroxide base, followed by an acidic workup to protonate the resulting carboxylate salt.

Data Presentation: Reaction Conditions for Ester Hydrolysis

The choice of base, solvent, temperature, and reaction time can significantly impact the yield and purity of the final product. Below is a summary of common conditions for ester hydrolysis, adaptable for this compound.

Protocol Base (Equivalents) Solvent System Temperature (°C) Typical Reaction Time (h) Notes
A NaOH (2.0 - 3.0)Methanol/Water (e.g., 3:1 v/v)25 - 65 (Reflux)2 - 6A standard and cost-effective method.[1]
B LiOH·H₂O (1.5 - 2.0)Tetrahydrofuran (THF)/Water (e.g., 3:1 v/v)0 - 251 - 4Generally provides cleaner reactions and is effective at lower temperatures. Lithium salts are often more soluble in organic solvents.[2]
C KOH (2.0 - 3.0)Ethanol/Water (e.g., 4:1 v/v)25 - 78 (Reflux)2 - 6Similar to NaOH, with potassium salts sometimes offering solubility advantages.

Experimental Protocols

Protocol A: Saponification using Sodium Hydroxide in Methanol/Water

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M and concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Addition of Base: Add sodium hydroxide (2.0-3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux (approximately 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup and Isolation (Method 1: Precipitation at Isoelectric Point): a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. b. Dilute the residue with deionized water. c. Slowly add 1 M HCl with stirring to adjust the pH of the solution to approximately 3-4. This ensures the protonation of the carboxylate. d. To precipitate the zwitterionic 3-aminopicolinic acid, carefully adjust the pH to its isoelectric point. A pH range of 8-9 has been reported for the precipitation of a similar compound.[3] Use a dilute basic solution (e.g., 0.1 M NaOH) or acidic solution (e.g., 0.1 M HCl) for fine adjustment. e. Stir the resulting suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation. f. Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. g. Dry the solid under vacuum to obtain 3-aminopicolinic acid.

  • Workup and Isolation (Method 2: Extraction): a. After cooling the reaction mixture, remove the methanol under reduced pressure. b. Dilute the aqueous residue with water and cool in an ice bath. c. Acidify the solution to a pH of approximately 3 with 1 M HCl. In some cases, adjusting the pH to be more acidic can keep the amino group protonated and the compound in the aqueous phase. d. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer). Note that the product may have limited solubility in common organic solvents. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter and concentrate the organic layer under reduced pressure to yield the crude 3-aminopicolinic acid.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). 3-aminopicolinic acid is reported to be soluble in acetone, ethanol, and methanol.

Protocol B: Saponification using Lithium Hydroxide in THF/Water

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • And other materials as listed in Protocol A.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask with a magnetic stir bar.

  • Addition of Base: Add lithium hydroxide monohydrate (1.5-2.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. This reaction is often faster than with NaOH and may be complete in 1-4 hours.

  • Workup and Isolation: Follow the same workup and isolation procedures (Method 1 or Method 2) as described in Protocol A.

  • Purification: Purify the crude product by recrystallization if necessary.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Ester Hydrolysis

Ester_Hydrolysis_Workflow Experimental Workflow for Ester Hydrolysis of this compound cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Start: Dissolve this compound in Solvent add_base Add Base (e.g., NaOH or LiOH) start->add_base react Stir at appropriate temperature add_base->react monitor Monitor reaction by TLC react->monitor remove_solvent Remove organic solvent monitor->remove_solvent Reaction complete adjust_ph Adjust pH to isoelectric point remove_solvent->adjust_ph precipitate Precipitate 3-aminopicolinic acid adjust_ph->precipitate filter_wash Filter and wash the solid precipitate->filter_wash dry Dry the product filter_wash->dry recrystallize Recrystallize (if necessary) dry->recrystallize end 3-Aminopicolinic Acid recrystallize->end Final Product

Caption: Workflow for the hydrolysis of this compound.

Signaling Pathway (Illustrative)

While there is no direct signaling pathway involved in this chemical synthesis, a logical relationship diagram can illustrate the decision-making process for the workup procedure.

Workup_Decision Logical Flow for Product Isolation cluster_precipitation Method 1: Precipitation cluster_extraction Method 2: Extraction start Reaction Mixture (Aqueous phase with product salt) decision Choose Isolation Method start->decision adjust_pi Adjust pH to Isoelectric Point decision->adjust_pi Precipitation acidify Acidify to low pH (e.g., 3) decision->acidify Extraction filter Filter Solid Product adjust_pi->filter final_product Crude 3-Aminopicolinic Acid filter->final_product Isolated Product extract Extract with Organic Solvent acidify->extract extract->final_product Isolated Product

Caption: Decision tree for the workup and isolation of 3-aminopicolinic acid.

References

Application of Ethyl 3-aminopicolinate in the Synthesis of Naphthyridinones via Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopicolinate serves as a valuable precursor in the synthesis of heterocyclic compounds, particularly in the formation of naphthyridinone scaffolds. While the user's query specified quinolones, the reaction of this compound, an aminopyridine derivative, via the Gould-Jacobs reaction does not yield a quinolone but rather a 1,5-naphthyridinone, a closely related and medicinally important structural motif. This distinction is crucial for researchers in drug discovery and development. The Gould-Jacobs reaction is a powerful and well-established method for the synthesis of 4-hydroxyquinoline derivatives and their aza-analogs.[1] The reaction proceeds through a sequence of condensation and thermal cyclization, followed by optional hydrolysis.[1]

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-naphthyridinone derivatives starting from this compound.

Reaction Pathway: Gould-Jacobs Synthesis of 1,5-Naphthyridinone

The overall synthetic route involves a three-step process:

  • Condensation: this compound reacts with diethyl ethoxymethylenemalonate (DEEM) through a Michael addition-elimination reaction to form the enamine intermediate, diethyl 2-(((2-(ethoxycarbonyl)pyridin-3-yl)amino)methylene)malonate.

  • Thermal Cyclization: The enamine intermediate undergoes a thermally induced intramolecular cyclization at high temperatures to yield ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. This step is the core of the Gould-Jacobs reaction.[1]

  • Hydrolysis (Saponification): The resulting ethyl ester can be hydrolyzed under basic conditions to afford the corresponding 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

The following diagram illustrates the signaling pathway of this synthesis:

Gould_Jacobs_Naphthyridinone E3AP This compound Enamine Enamine Intermediate E3AP->Enamine Condensation (Heat) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Enamine Ester Ethyl 4-hydroxy-1,5-naphthyridine- 3-carboxylate Enamine->Ester Thermal Cyclization (High Temp, e.g., 250°C) Acid 4-Hydroxy-1,5-naphthyridine- 3-carboxylic acid Ester->Acid

Gould-Jacobs reaction pathway for 1,5-naphthyridinone synthesis.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. It is important to note that the yield for the cyclization step can be influenced by the reaction conditions, with microwave-assisted synthesis often providing higher yields in shorter reaction times compared to conventional heating.

StepProductReaction ConditionYield (%)Reference
Hydrolysis 4-Hydroxy-1,5-naphthyridine-3-carboxylic acidRefluxing the ethyl ester with aqueous NaOH for 16 hours.70[2]

Note: While a specific yield for the condensation and cyclization of this compound was not found in the provided search results, similar Gould-Jacobs reactions using anilines have reported cyclization yields ranging from low to moderate under conventional heating, with significant improvements using microwave irradiation.[3]

Experimental Protocols

The following protocols are based on established procedures for the Gould-Jacobs reaction and are adapted for the synthesis of 1,5-naphthyridinone derivatives from this compound.

Protocol 1: Synthesis of Diethyl 2-(((2-(ethoxycarbonyl)pyridin-3-yl)amino)methylene)malonate (Enamine Intermediate)

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 120-130 °C for 2 hours.

  • The reaction mixture will gradually become a thick syrup.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The crude enamine intermediate can be used directly in the next step without further purification.

Protocol 2: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (Thermal Cyclization)

Materials:

  • Crude enamine intermediate from Protocol 1

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • High-temperature reaction setup (e.g., three-neck flask with a thermometer and condenser)

  • Heating mantle

Procedure:

  • In a suitable high-temperature reaction vessel, heat the high-boiling solvent (e.g., Dowtherm A) to 250 °C with vigorous stirring.

  • Slowly and carefully add the crude enamine intermediate from Protocol 1 to the hot solvent.

  • Maintain the reaction temperature at 250 °C for 30 minutes.

  • The cyclized product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add a non-polar solvent such as hexane to facilitate further precipitation of the product.

  • Collect the solid product by filtration and wash it with hexane to remove the high-boiling solvent.

  • Dry the product under vacuum.

Protocol 3: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid (Hydrolysis)

Materials:

  • Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • pH paper or pH meter

Procedure:

  • Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-16 hours, or until the reaction is complete as monitored by TLC.[2][4]

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid.

  • The product, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, will precipitate as a solid.

  • Collect the solid by filtration.

  • Wash the solid thoroughly with water to remove any inorganic salts, followed by a small amount of cold ethanol.

  • Dry the final product under vacuum.

Experimental Workflow Visualization

The following diagram provides a visual representation of the key experimental steps.

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis Reactants Mix this compound and DEEM Heat1 Heat at 120-130°C for 2h Reactants->Heat1 Cool1 Cool to RT Heat1->Cool1 HeatSolvent Heat Dowtherm A to 250°C AddIntermediate Add Enamine Intermediate Cool1->AddIntermediate HeatSolvent->AddIntermediate Heat2 Maintain at 250°C for 30 min AddIntermediate->Heat2 Cool2 Cool and Precipitate Heat2->Cool2 Filter1 Filter and Wash Cool2->Filter1 MixEsterBase Suspend Ester in 10% NaOH Filter1->MixEsterBase Reflux Reflux for 4-16h MixEsterBase->Reflux Cool3 Cool to RT Reflux->Cool3 Acidify Acidify with HCl to pH 3-4 Cool3->Acidify Filter2 Filter and Wash Acidify->Filter2 Dry Dry Product Filter2->Dry end end Dry->end start start->Reactants

Experimental workflow for the synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

Conclusion

The Gould-Jacobs reaction provides a reliable and versatile method for the synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid and its derivatives from this compound. This synthetic route is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the naphthyridinone scaffold in various biologically active compounds. The provided protocols offer a detailed guide for the practical execution of this synthesis, and the application of modern techniques such as microwave-assisted heating can further enhance reaction efficiency. Careful control of reaction parameters is essential for achieving optimal yields and purity of the final products.

References

Application Notes and Protocols for N-Alkylation of Ethyl 3-Aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of ethyl 3-aminopicolinate, a key intermediate in the synthesis of various pharmaceutical compounds. The ability to selectively introduce alkyl groups onto the amino moiety allows for the systematic modulation of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which are critical parameters in drug design and development. Two primary and robust methods for this transformation are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination .

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward method for forming C-N bonds. It involves the reaction of this compound with an alkyl halide in the presence of a base. While effective, this method can sometimes lead to overalkylation, yielding a tertiary amine. Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired secondary amine.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or MeCN.

  • Add a suitable base, such as potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).

  • To the stirred suspension, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

Workflow Diagram

Direct_Alkylation_Workflow Start This compound + Alkyl Halide Reaction Add Base (K₂CO₃/Cs₂CO₃) Solvent (DMF/MeCN) Heat (50-80°C) Start->Reaction Reaction Setup Workup Quench with H₂O Extract with EtOAc Wash with Brine Reaction->Workup After 4-16h Purification Dry (Na₂SO₄) Concentrate Column Chromatography Workup->Purification Crude Product Product N-Alkylated Ethyl 3-Aminopicolinate Purification->Product Purified Product

Caption: Workflow for the Direct N-Alkylation of this compound.

Method 2: Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation that typically avoids the issue of overalkylation. The reaction proceeds in two steps, often in a one-pot fashion: the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding secondary amine.

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in anhydrous DCE or MeOH.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Workflow Diagram

Reductive_Amination_Workflow Start This compound + Aldehyde/Ketone Imine_Formation Solvent (DCE/MeOH) Catalytic Acetic Acid Stir at RT (30-60 min) Start->Imine_Formation Imine Formation Reduction Add Reducing Agent (NaBH(OAc)₃/NaBH₃CN) Stir at RT (2-12h) Imine_Formation->Reduction Reduction Workup Quench (NaHCO₃) Extract (DCM) Wash with Brine Reduction->Workup Reaction Complete Purification Dry (Na₂SO₄) Concentrate Column Chromatography Workup->Purification Crude Product Product N-Alkylated Ethyl 3-Aminopicolinate Purification->Product Purified Product

Application Notes and Protocols: Development of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the methodologies used to identify and characterize novel bioactive compounds with therapeutic potential. The following sections detail experimental protocols for assessing cytotoxicity, a representative high-throughput screening workflow, and the visualization of key signaling pathways modulated by these compounds.

Data Presentation: In Vitro Cytotoxicity of Selected Bioactive Compounds

The following tables summarize the 50% inhibitory concentration (IC50) values of three well-studied bioactive compounds—quercetin, curcumin, and resveratrol—against various cancer cell lines. These values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cell population in vitro and are a key metric in the initial assessment of a compound's potential as an anticancer agent.

Table 1: IC50 Values of Quercetin in Breast Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)Reference
MCF-748 hours73[1]
MCF-724 hours37[2]
MCF-7Not Specified17.2[3]
MDA-MB-23148 hours85[1]
SKBR-324 hours>100 µg/ml[4]

Table 2: IC50 Values of Curcumin in Colorectal Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)Reference
HCT-11672 hours10.26[5]
HCT-116Not Specified10[6]
HCT-116Not Specified20[7]
HT-2972 hours13.31[5]
HT-2924 hours15.9[8]
SW48072 hours11.52[5]
LoVoNot Specified20[6]

Table 3: IC50 Values of Resveratrol in Prostate Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)Reference
LNCaP1 hour20[9][10]
LNCaP24 hours≥15 (inhibitory)[9][10]
C4-2B48 hours~20[11]
DU14548 hours~25[11]

Experimental Protocols

MTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxicity of a bioactive compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete culture medium

  • Bioactive compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the bioactive compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound to each well.

    • Include wells with vehicle (e.g., DMSO) only as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

High-Throughput Screening (HTS) for Anticancer Compounds

This protocol provides a generalized workflow for high-throughput screening of a natural product library to identify compounds with anticancer activity. HTS automates the testing of large numbers of compounds in a miniaturized format.

Key Stages:

  • Assay Development and Miniaturization:

    • Select a robust and reproducible cell-based or biochemical assay that reflects the desired anticancer activity (e.g., cell viability, apoptosis induction, enzyme inhibition).

    • Optimize the assay for a 384- or 1536-well plate format to reduce reagent consumption and increase throughput.

    • Establish positive and negative controls to ensure assay quality.

  • Library Preparation:

    • Prepare a library of natural product extracts or pure compounds in a compatible solvent (e.g., DMSO) at a known concentration.

    • Array the library in microplates for automated handling.

  • Automated Screening:

    • Use robotic liquid handlers to dispense cells, reagents, and compounds from the library into the assay plates.

    • Incubate the plates for a predetermined time under controlled conditions.

    • Use an automated plate reader to measure the assay signal (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis and Hit Identification:

    • Normalize the raw data and calculate the Z'-factor to assess the quality of the screen. A Z'-factor between 0.5 and 1.0 indicates a robust assay.

    • Identify "hits" as compounds that produce a signal significantly different from the negative control (typically >3 standard deviations).

  • Hit Confirmation and Dose-Response:

    • Re-test the primary hits to confirm their activity and rule out false positives.

    • Perform dose-response experiments for the confirmed hits to determine their potency (IC50 or EC50 values).

  • Secondary Assays and Mechanism of Action Studies:

    • Subject the confirmed hits to a panel of secondary assays to further characterize their biological activity and elucidate their mechanism of action.

Signaling Pathway Visualizations

The following diagrams illustrate two key signaling pathways often dysregulated in cancer and targeted by bioactive compounds. The diagrams are generated using the DOT language and visualize the flow of signals and points of inhibition.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits NFkB NF-κB Akt->NFkB Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis Quercetin Quercetin Quercetin->PI3K Curcumin Curcumin Curcumin->Akt Resveratrol Resveratrol Resveratrol->Akt NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->IkB Bound & Inactive Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Promotes Curcumin_NFkB Curcumin Curcumin_NFkB->IKK_complex Quercetin_NFkB Quercetin Quercetin_NFkB->IKK_complex

References

Custom Synthesis of Ethyl 3-aminopicolinate Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the custom synthesis of Ethyl 3-aminopicolinate analogs, a scaffold of significant interest in medicinal chemistry and drug discovery. This document outlines detailed synthetic protocols, quantitative data for representative analogs, and explores their potential biological applications, particularly as kinase inhibitors in cancer therapy.

Introduction

This compound and its derivatives are versatile heterocyclic compounds that serve as valuable building blocks in the synthesis of complex molecules with diverse biological activities. The pyridine core, substituted with an amino and an ester group, offers multiple points for chemical modification, allowing for the generation of large and diverse chemical libraries. This structural motif is found in a number of biologically active compounds, including kinase inhibitors, highlighting its potential in the development of novel therapeutics.

Synthetic Strategies

The synthesis of this compound analogs can be achieved through several modern organic chemistry methodologies. The choice of strategy depends on the desired substitution pattern on the pyridine ring. Key reactions include palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings for C-C bond formation, and the Buchwald-Hartwig amination for C-N bond formation. Additionally, nucleophilic aromatic substitution (SNAr) on activated halopicolinates provides another route to functionalized analogs.

General Synthetic Workflow

A general and flexible approach to a variety of analogs starts from a dihalopicolinate, allowing for sequential and site-selective functionalization. For instance, a Suzuki coupling can be used to introduce an aryl or heteroaryl group at the 5-position, followed by a Buchwald-Hartwig amination to install the 3-amino group. The resulting substituted this compound can be further modified at the amino group or the ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions.

G Start Ethyl 3,5-dihalopicolinate Suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, base) Start->Suzuki Intermediate1 Ethyl 3-halo-5-arylpicolinate Suzuki->Intermediate1 Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) Intermediate1->Buchwald Analog Ethyl 3-amino-5-arylpicolinate Analog Buchwald->Analog Amide_Coupling Amide Coupling (R-COOH, coupling agent) Analog->Amide_Coupling Hydrolysis Ester Hydrolysis Analog->Hydrolysis Final_Analog N-acylated Analog Amide_Coupling->Final_Analog Acid 3-Amino-5-arylpicolinic Acid Hydrolysis->Acid Amide_Coupling2 Amide Coupling (R-NH2, coupling agent) Acid->Amide_Coupling2 Final_Amide_Analog Amide Analog Amide_Coupling2->Final_Amide_Analog

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative analog, Ethyl 3-amino-5-(4-methoxyphenyl)picolinate, and its subsequent derivatization.

Protocol 1: Synthesis of Ethyl 3-bromo-5-(4-methoxyphenyl)picolinate via Suzuki Coupling

Materials:

  • Ethyl 3,5-dibromopicolinate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add Ethyl 3,5-dibromopicolinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 3-bromo-5-(4-methoxyphenyl)picolinate.

Protocol 2: Synthesis of Ethyl 3-amino-5-(4-methoxyphenyl)picolinate via Buchwald-Hartwig Amination

Materials:

  • Ethyl 3-bromo-5-(4-methoxyphenyl)picolinate

  • Ammonia (0.5 M in 1,4-dioxane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, combine Ethyl 3-bromo-5-(4-methoxyphenyl)picolinate (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.2 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and a solution of ammonia in 1,4-dioxane (2.0 eq).

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield Ethyl 3-amino-5-(4-methoxyphenyl)picolinate.

Protocol 3: Synthesis of Ethyl 3-(acetylamino)-5-(4-methoxyphenyl)picolinate via N-Acetylation

Materials:

  • Ethyl 3-amino-5-(4-methoxyphenyl)picolinate

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 3-amino-5-(4-methoxyphenyl)picolinate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to give Ethyl 3-(acetylamino)-5-(4-methoxyphenyl)picolinate.

Quantitative Data Summary

The following table summarizes the typical yields and key analytical data for the synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (400 MHz, CDCl₃) δ (ppm)
Ethyl 3-bromo-5-(4-methoxyphenyl)picolinateC₁₅H₁₄BrNO₃336.1875-8598-1008.54 (d, J=2.0 Hz, 1H), 8.01 (d, J=2.0 Hz, 1H), 7.52 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 4.45 (q, J=7.1 Hz, 2H), 3.87 (s, 3H), 1.42 (t, J=7.1 Hz, 3H).
Ethyl 3-amino-5-(4-methoxyphenyl)picolinateC₁₅H₁₆N₂O₃272.3060-70135-1378.12 (d, J=2.0 Hz, 1H), 7.65 (d, J=2.0 Hz, 1H), 7.48 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 5.80 (s, 2H), 4.38 (q, J=7.1 Hz, 2H), 3.85 (s, 3H), 1.39 (t, J=7.1 Hz, 3H).
Ethyl 3-(acetylamino)-5-(4-methoxyphenyl)picolinateC₁₇H₁₈N₂O₄314.3485-95152-1549.85 (s, 1H), 8.65 (d, J=2.0 Hz, 1H), 8.21 (d, J=2.0 Hz, 1H), 7.55 (d, J=8.8 Hz, 2H), 7.00 (d, J=8.8 Hz, 2H), 4.42 (q, J=7.1 Hz, 2H), 3.88 (s, 3H), 2.25 (s, 3H), 1.41 (t, J=7.1 Hz, 3H).

Biological Applications and Signaling Pathways

Analogs of 3-aminopyridine have demonstrated significant activity as kinase inhibitors.[1] Specifically, the phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Therefore, inhibitors of this pathway are of great therapeutic interest. Based on the structural similarity of this compound analogs to known kinase inhibitors, it is hypothesized that they can act as ATP-competitive inhibitors of PI3K.

Proposed PI3K/AKT Signaling Pathway Inhibition

The diagram below illustrates the proposed mechanism of action for an this compound analog as a PI3K inhibitor. By binding to the ATP-binding pocket of PI3K, the analog prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors such as AKT, leading to a reduction in cell proliferation and survival, and potentially inducing apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation mTORC2 mTORC2 PIP3->mTORC2 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits mTORC2->AKT Phosphorylation Inhibitor This compound Analog Inhibitor->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Conclusion

The synthetic routes outlined in these application notes provide a robust and flexible platform for the generation of diverse libraries of this compound analogs. The potential of these compounds as kinase inhibitors, particularly targeting the PI3K/AKT pathway, makes them attractive candidates for further investigation in cancer drug discovery programs. The detailed protocols and compiled data serve as a valuable resource for researchers in this field.

References

Techniques for Preparing Metal Complexes with Picolinate Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the synthesis and characterization of metal complexes featuring picolinate ligands. Picolinic acid, a bidentate chelating agent, coordinates with a variety of metal ions through its pyridine nitrogen and carboxylate oxygen atoms, forming stable complexes with diverse applications in medicinal chemistry, catalysis, and materials science.[1][2] Notably, metal picolinate complexes are explored for their potential as therapeutic agents, including antimicrobial and anticancer applications, and as nutritional supplements.[3][4][5]

General Synthetic Workflow

The preparation of metal picolinate complexes typically involves the reaction of a metal salt with picolinic acid in a suitable solvent. The specific reaction conditions, such as temperature, pH, and solvent, can be tailored to achieve the desired product in high yield and purity.[6] The general workflow, from starting materials to final characterization, is outlined below.

Experimental Workflow for Metal Picolinate Complexes start Start: Select Metal Salt and Picolinic Acid dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal dissolve_ligand Dissolve Picolinic Acid in Solvent start->dissolve_ligand mix_react Mix Solutions and React (Control Temp, pH, Time) dissolve_metal->mix_react dissolve_ligand->mix_react precipitation Precipitation/ Crystallization of Complex mix_react->precipitation filtration Isolate Product by Filtration precipitation->filtration washing Wash with Appropriate Solvents (e.g., Water, Ether) filtration->washing drying Dry the Complex (e.g., Vacuum oven) washing->drying characterization Characterization drying->characterization ftir FTIR Spectroscopy characterization->ftir uv_vis UV-Vis Spectroscopy characterization->uv_vis nmr NMR Spectroscopy (for diamagnetic complexes) characterization->nmr tga Thermal Analysis (TGA) characterization->tga elemental Elemental Analysis characterization->elemental xrd X-ray Crystallography (for single crystals) characterization->xrd end End: Purified and Characterized Metal Picolinate Complex characterization->end

Figure 1. A generalized experimental workflow for the synthesis and characterization of metal picolinate complexes.

Experimental Protocols

Below are detailed protocols for the synthesis of various metal picolinate complexes. These methods are adapted from published literature and provide a starting point for further optimization.

Protocol 1: General Synthesis of Metal(II) Picolinate Complexes by Precipitation

This protocol describes a general method for synthesizing M(II) picolinate complexes (where M = Co, Mn, Ni, Cu, Zn) via a simple precipitation reaction.[1]

Materials:

  • Metal(II) carbonate (e.g., Cobalt(II) carbonate, Manganese(II) carbonate, etc.)

  • 70% Perchloric acid

  • Picolinic acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of Metal Perchlorate: Carefully treat 10 g of the respective metal(II) carbonate with 14 mL of 70% aqueous perchloric acid. Recrystallize the resulting metal perchlorate salt from water.

  • Reaction Mixture: In separate containers, dissolve one molar equivalent of the prepared metal(II) perchlorate and three molar equivalents of picolinic acid in ethanol.

  • Complex Formation: Mix the two ethanolic solutions. The metal picolinate complex will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with diethyl ether to remove any unreacted picolinic acid.

  • Drying: Dry the final product, for instance, in a vacuum desiccator over silica gel.[7]

Characterization: The synthesized complexes can be characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, TGA, and elemental analysis to confirm their structure and composition.[1][8]

Metal ComplexMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)Decomposition Temp. (°C)
Cobalt(II) Picolinate 1:2 electrolyte4.9-5.2 (predicted)> 197.6
Manganese(II) Picolinate 1:2 electrolyte5.8-6.1 (predicted)> 260
Nickel(II) Picolinate 1:2 electrolyte3.0-3.4 (predicted)> 304.1
Copper(II) Picolinate 1:2 electrolyte1.8-2.2 (predicted)> 260
Zinc(II) Picolinate 1:2 electrolyteDiamagnetic> 260
Table 1: Physicochemical data for various metal(II) picolinate complexes prepared by the precipitation method. Data sourced from[1].
Protocol 2: Synthesis of Copper(II) Picolinate

This protocol details the synthesis of copper(II) picolinate from copper acetate and picolinic acid in an aqueous solution.[9]

Materials:

  • Copper(II) acetate monohydrate (Cu₂(CH₃CO₂)₄(H₂O)₂)

  • Picolinic acid

  • Millipore purified water

Procedure:

  • Solution Preparation: Prepare two separate solutions:

    • Solution A: Dissolve 0.211 g (0.504 mmol) of Cu₂(CH₃CO₂)₄(H₂O)₂ in 10 mL of Millipore water.

    • Solution B: Dissolve 0.2482 g (2.02 mmol) of picolinic acid in 10 mL of Millipore water.

  • Reaction: Add Solution B to Solution A while stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with Millipore purified water and dry it under vacuum for 24 hours.

Characterization Data: The formation of the complex is confirmed by spectroscopic methods.[9]

TechniqueKey ObservationsWavenumber (cm⁻¹) / Wavelength (nm)
FT-IR C=O stretch, C=N stretch, M-O bond formation~1650, ~1600, ~500-600
UV-Vis Ligand-to-metal charge transfer (LMCT)~370 nm
Table 2: Spectroscopic data for the characterization of Copper(II) Picolinate. Data sourced from[9].
Protocol 3: Synthesis of Chromium(III) Picolinate

This protocol describes a method for producing chromium(III) picolinate with improved yield by controlling temperature and pH.[10]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Picolinic acid

  • Water

Procedure:

  • Solution Preparation: Dissolve 5.12 g of CrCl₃·6H₂O and 7.1 g of picolinic acid in 30 mL of water.

  • pH Adjustment: Adjust the pH of the reaction mixture to between 3.5 and 4.2.

  • Reaction: Heat the reaction mixture to a temperature between 70°C and 90°C for 10 to 30 minutes with stirring.

  • Cooling and Isolation: Cool the reaction mixture, and collect the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the filtered product with water and then dry it to obtain the final chromium picolinate complex.

Yield Comparison: This optimized method provides a significantly higher yield compared to reactions carried out at room temperature.[10]

Reaction ConditionsYield (%)
Room Temperature, 24 hours18.9
80°C, 10 minutes, pH 3.590.8
Table 3: Comparison of yields for chromium picolinate synthesis under different conditions. Data sourced from[10].

Logic of Picolinate Chelation

Picolinic acid acts as a bidentate ligand, coordinating to the metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five-membered chelate ring, which is a common structural motif in these complexes.[2]

Picolinate Chelation cluster_picolinate Picolinate Ligand cluster_metal Metal Ion cluster_complex Metal Picolinate Complex Picolinate Pyridine ring with a deprotonated carboxylate group Chelate Formation of a stable five-membered chelate ring Picolinate->Chelate Bidentate Coordination (N, O donors) Metal M Metal->Chelate

Figure 2. Diagram illustrating the chelation of a metal ion by a picolinate ligand.

References

Troubleshooting & Optimization

How to improve low yield in Ethyl 3-aminopicolinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Ethyl 3-aminopicolinate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which is recommended for higher yields?

A1: The synthesis of this compound is typically a two-stage process: 1) formation of the 3-aminopicolinic acid intermediate, and 2) esterification of the carboxylic acid.

  • Stage 1: Synthesis of 3-Aminopicolinic Acid

    • Curtius Rearrangement: This is often a preferred method. It involves the conversion of a carboxylic acid (picolinic acid) to an isocyanate via an acyl azide intermediate, which is then hydrolyzed to the amine.[1] This route is versatile and can be performed under mild conditions with a variety of reagents.[2] It generally proceeds with retention of stereochemistry and produces clean primary amines.[2]

    • Hofmann Rearrangement: This reaction converts a primary amide (picolinamide) to a primary amine with one less carbon atom using a reagent like sodium hypobromite.[3][4] While effective, yields can be compromised by side reactions or reagent instability.[5]

    • Nitration followed by Reduction: This involves nitrating the pyridine ring and then reducing the nitro group to an amine. This method can be effective but may suffer from issues with regioselectivity during nitration and potential over-reduction.[6]

  • Stage 2: Esterification

    • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification using an excess of ethanol.[7] It's cost-effective but is an equilibrium-driven reaction, which can limit yield if water is not effectively removed.[8]

    • Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with ethanol to form the ester.[9] This often leads to higher yields but involves an extra step and harsher reagents.

Recommendation: For achieving higher and more consistent yields, the Curtius rearrangement followed by esterification via an acyl chloride intermediate is often the most robust combination.

Q2: My overall yield is very low. Where should I start troubleshooting?

A2: A low overall yield is a common problem. A systematic approach is crucial. Start by isolating and verifying the yield and purity of your intermediate, 3-aminopicolinic acid.

Synthetic Workflow and Troubleshooting Logic

The following diagram illustrates the primary synthetic pathway and a logical flow for troubleshooting common yield-related issues.

G cluster_0 Stage 1: 3-Aminopicolinic Acid Synthesis (Curtius Rearrangement) cluster_1 Stage 2: Esterification cluster_2 Troubleshooting Logic PicolinicAcid Picolinic Acid AcylAzide Acyl Azide Intermediate PicolinicAcid->AcylAzide e.g., DPPA, TEA Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Δ) Intermediate 3-Aminopicolinic Acid Isocyanate->Intermediate Hydrolysis (H₂O) AcylChloride 3-Aminopicolinoyl chloride Intermediate->AcylChloride SOCl₂ or (COCl)₂ Product This compound AcylChloride->Product Ethanol (EtOH) LowYield Low Final Yield? CheckIntermediate Isolate & Check Intermediate Yield/Purity LowYield->CheckIntermediate LowStage1 Yield Loss in Stage 1 CheckIntermediate->LowStage1 Yes LowStage2 Yield Loss in Stage 2 CheckIntermediate->LowStage2 No

Caption: Synthetic workflow and troubleshooting decision points.

Troubleshooting Guide: Stage 1 (Curtius Rearrangement)

Problem: Low yield or no formation of 3-Aminopicolinic Acid.

This section addresses issues related to the conversion of picolinic acid to 3-aminopicolinic acid via the Curtius rearrangement.

Question / IssuePotential Cause(s)Recommended Solution(s)
Why is the initial formation of the acyl azide incomplete? Insufficient activation of carboxylic acid: The carboxylic acid must be converted to a more reactive species to react with the azide source. Moisture in the reaction: Reagents like diphenylphosphoryl azide (DPPA) are sensitive to water.[10]Activation: If preparing the acyl azide from the carboxylic acid, ensure an efficient activating agent is used (e.g., forming the acyl chloride first with SOCl₂).[11] Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent reagent quenching.[10]
Why is the rearrangement from acyl azide to isocyanate failing? Suboptimal reaction temperature: The thermal decomposition of the acyl azide is temperature-dependent. Too low, and the reaction is incomplete; too high, and side reactions or product decomposition can occur.[10] Catalyst Absence: The rearrangement can be slow without a catalyst.Temperature Optimization: The optimal temperature is often between 60-100°C. Perform small-scale trials to find the ideal temperature for your specific setup.[10] Catalysis: Consider using a Lewis acid catalyst (e.g., BF₃ or BCl₃) to lower the required decomposition temperature and potentially increase the yield of the isocyanate.[12]
The isocyanate forms, but the final amine yield is low. Why? Side reactions of the isocyanate: The highly reactive isocyanate intermediate can be trapped by nucleophiles other than water. If an alcohol is present, a carbamate will form. If a primary amine product is present in high concentration, it can react with the isocyanate to form a urea byproduct.[5]Controlled Hydrolysis: Ensure that after the rearrangement is complete, the isocyanate is hydrolyzed efficiently. This can be achieved by adding water or a dilute acid/base to the reaction mixture.

Troubleshooting Guide: Stage 2 (Esterification)

Problem: Low yield during the conversion of 3-Aminopicolinic Acid to its ethyl ester.

This section addresses common issues encountered during the esterification step.

Question / IssuePotential Cause(s)Recommended Solution(s)
Why is my Fischer esterification yield low? Equilibrium: The Fischer esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[7][13] Insufficient Catalyst: A strong acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen, making it more electrophilic.[14]Drive Equilibrium Forward: Use a large excess of the alcohol (ethanol) to act as both reactant and solvent.[8] Alternatively, remove water as it forms using a Dean-Stark apparatus.[7] Catalyst Amount: Ensure a sufficient catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.[7]
The reaction is slow and incomplete, even with a catalyst. Steric Hindrance: While not severe for this molecule, steric hindrance can slow down esterification reactions. Low Reflux Temperature: The reaction rate is temperature-dependent.Increase Reaction Time/Temp: Ensure the reaction is refluxed for an adequate period (e.g., 4-10 hours) and that the temperature is maintained at the boiling point of the solvent.[7]
How can I achieve a higher, more reliable yield in the esterification step? Reversibility of Fischer Esterification: The inherent equilibrium of the Fischer method is a primary limiting factor.Use a More Reactive Intermediate: Convert the 3-aminopicolinic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9] The resulting acyl chloride is highly reactive and will react almost quantitatively with ethanol under mild conditions to form the ester, avoiding equilibrium issues.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopicolinic Acid via Curtius Rearrangement

This protocol describes a one-pot procedure starting from picolinic acid.

  • Activation & Azide Formation:

    • To a solution of picolinic acid (1 eq.) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (TEA, 1.1 eq.).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add diphenylphosphoryl azide (DPPA, 1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until acyl azide formation is complete (monitor by TLC or IR spectroscopy for the characteristic azide peak).

  • Rearrangement to Isocyanate:

    • Gently heat the reaction mixture to reflux (approx. 65-70°C).

    • Maintain reflux for 2-4 hours. The rearrangement is accompanied by the evolution of nitrogen gas.[12] Monitor the disappearance of the acyl azide.

  • Hydrolysis to Amine:

    • After cooling the reaction mixture, cautiously add 6M HCl and heat to reflux for 4-6 hours to hydrolyze the isocyanate and any carbamate intermediates.

    • Cool the solution and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • The product, 3-aminopicolinic acid, may precipitate. Collect the solid by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate) after saturating the aqueous layer with NaCl.

    • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization if necessary.

Protocol 2: Fischer Esterification of 3-Aminopicolinic Acid
  • Reaction Setup:

    • Suspend 3-aminopicolinic acid (1 eq.) in a large excess of anhydrous ethanol (e.g., 10-20 eq.).

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq.) to the stirred suspension.[15]

    • Equip the flask with a reflux condenser and a drying tube.

  • Esterification:

    • Heat the reaction mixture to reflux and maintain for 4-10 hours. Monitor the reaction progress by TLC until the starting material is consumed.[7]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Carefully dilute the residue with water and cool in an ice bath.

    • Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until gas evolution ceases and the pH is ~8.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography on silica gel or by recrystallization.[16][17]

Visualization of Key Mechanisms

Curtius Rearrangement Mechanism

Caption: Key transformations in the Curtius rearrangement.

Fischer Esterification Mechanism

Caption: Key transformations in Fischer esterification.

References

Technical Support Center: Purification of Crude Ethyl 3-aminopicolinate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 3-aminopicolinate via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps before attempting to purify this compound by column chromatography?

A1: Before proceeding with column chromatography, it is crucial to develop a suitable solvent system using Thin Layer Chromatography (TLC). A well-chosen solvent system should provide a retention factor (Rf) for this compound between 0.2 and 0.4 to ensure good separation. Additionally, assess the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.

Q2: My this compound is streaking or tailing on the silica gel column. What could be the cause and how can I fix it?

A2: Streaking or tailing of basic compounds like this compound on a standard silica gel column is a common issue. This is often due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface.[1] To mitigate this, you can add a small amount of a basic modifier to your mobile phase.[1] A common practice is to add 0.5-1% triethylamine (Et3N) to the eluent.[2] This helps to neutralize the acidic sites on the silica gel, leading to improved peak shape.

Q3: I am observing poor separation between my product and impurities, even with different solvent systems. What are my options?

A3: If optimizing the mobile phase does not resolve the separation issue, consider changing the stationary phase. Since this compound is a basic compound, switching from acidic silica gel to a more inert or basic stationary phase can be beneficial. Options include:

  • Alumina (basic or neutral): This can be a good alternative for the purification of basic compounds.

  • Amine-functionalized silica gel: This type of stationary phase is specifically designed to improve the chromatography of basic compounds by minimizing interactions that cause tailing.[3]

Q4: My compound is not eluting from the column, or the recovery is very low. What should I do?

A4: Low recovery or complete retention on the column can be due to the irreversible adsorption of the basic this compound onto the acidic silica gel.[1] To address this, consider the following:

  • Increase the polarity of the mobile phase: A steeper gradient or a stronger eluent might be necessary to elute a polar compound. A common solvent system for polar compounds is dichloromethane and methanol.[1]

  • Use a modified mobile phase: As mentioned previously, adding triethylamine to the eluent can help reduce strong interactions and improve recovery.[1]

  • Change the stationary phase: Switching to alumina or a functionalized silica gel can prevent irreversible adsorption.

Q5: How do I choose the right solvent system for the column?

A5: The ideal solvent system is typically determined by TLC analysis. The goal is to find a solvent mixture that moves all components off the baseline but provides good separation between the desired compound and impurities. For basic amines, common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane, often with the addition of a small percentage of a basic modifier like triethylamine.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product Tailing/Streaking Strong interaction between the basic amine and acidic silica gel.Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the mobile phase.[1][2]
Switch to a neutral or basic stationary phase like alumina or amine-functionalized silica.[3]
Poor Separation of Product and Impurities Insufficient selectivity of the chromatographic system.Optimize the mobile phase by trying different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Consider using a different stationary phase with different selectivity, such as alumina or a cyano-bonded phase.
Low or No Product Recovery Irreversible adsorption of the basic product onto the acidic silica gel.[1]Add a basic modifier (e.g., triethylamine) to the mobile phase to reduce strong interactions.[1]
Use a less acidic stationary phase like neutral alumina.
Ensure the compound is not degrading on the silica gel by performing a stability test on a TLC plate.
Product Elutes Too Quickly (with the solvent front) The mobile phase is too polar for the compound.Start with a less polar solvent system (e.g., higher percentage of hexanes in an ethyl acetate/hexanes system).
The column is overloaded with the crude sample.Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample ratio of 30:1 to 100:1 by weight.
Colored Impurities Co-elute with the Product Impurities have similar polarity to the product.If the impurities are colored (e.g., from oxidation), consider a pre-purification step like treatment with activated carbon.
Try a different solvent system or stationary phase to alter the selectivity of the separation.

Experimental Protocol: Purification of this compound

This protocol provides a general methodology for the purification of crude this compound using silica gel column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol - all HPLC grade)

  • Triethylamine (Et3N)

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the crude mixture on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes or methanol/dichloromethane).

    • To address potential tailing of the amine, add ~1% triethylamine to the developing solvent.

    • The optimal solvent system is one that gives the product an Rf value of approximately 0.2-0.4 and shows good separation from impurities.

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material (a common rule of thumb is a silica gel to crude material ratio of 30:1 to 100:1 by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the initial mobile phase through it until the pack is stable and the eluent runs clear.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading: If the crude material is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase according to the separation observed on the TLC. For example, start with 10% ethyl acetate in hexanes (with 1% Et3N) and gradually increase the concentration of ethyl acetate.

    • Collect fractions in appropriately sized test tubes or flasks.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis & Solvent System Selection packing Column Packing tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution & Fraction Collection loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis isolation Combine Pure Fractions & Evaporate Solvent fraction_analysis->isolation product Purified this compound isolation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_tailing Issue: Tailing/Streaking cluster_separation Issue: Poor Separation cluster_recovery Issue: Low Recovery start Problem Encountered q_tailing Is the compound basic? start->q_tailing q_separation Have you tried gradient elution? start->q_separation q_recovery Is the compound stable on silica? start->q_recovery a_tailing_yes Add 1% Et3N to Mobile Phase q_tailing->a_tailing_yes Yes a_tailing_no Consider Sample Overload or Column Packing Issue q_tailing->a_tailing_no No a_separation_yes Change Stationary Phase (e.g., Alumina) q_separation->a_separation_yes Yes a_separation_no Implement a Solvent Gradient q_separation->a_separation_no No a_recovery_yes Increase Mobile Phase Polarity or Add Modifier q_recovery->a_recovery_yes Yes a_recovery_no Use a More Inert Stationary Phase q_recovery->a_recovery_no No

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Overcoming Challenges in Ethyl 3-aminopicolinate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the hydrolysis of Ethyl 3-aminopicolinate to 3-aminopicolinic acid.

Troubleshooting Guide

Researchers often face challenges such as low yield and product degradation during the hydrolysis of this compound. This guide addresses common issues and provides systematic solutions.

Problem 1: Low or No Conversion of the Starting Ester

Possible Causes:

  • Insufficiently Reactive Conditions: The ester of a pyridine carboxylic acid can be less reactive than simple aliphatic esters due to the electron-withdrawing nature of the pyridine ring.

  • Poor Solubility: The starting ester may not be fully dissolved in the reaction medium, limiting its contact with the hydrolyzing agent.

  • Inappropriate Choice of Base/Acid: The strength and nature of the base or acid can significantly impact the reaction rate.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Increase the reaction temperature. For basic hydrolysis, heating to 60-80°C is often effective.

    • Reaction Time: Extend the reaction time and monitor progress using techniques like TLC or LC-MS.

  • Improve Solubility:

    • Co-solvents: Employ a mixture of water and a water-miscible organic solvent such as Tetrahydrofuran (THF), Dioxane, or Methanol. A common ratio is 2:1 (v/v) of the organic solvent to water.

  • Select a More Effective Base:

    • Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH for the hydrolysis of sterically hindered or less reactive esters.

Problem 2: Low Yield of 3-Aminopicolinic Acid Due to Degradation

Possible Cause:

  • Decarboxylation of the Product: The primary degradation pathway for 3-aminopicolinic acid is decarboxylation (loss of CO2) to form 3-aminopyridine. This is particularly problematic under acidic conditions and at elevated temperatures. Studies have shown that the decarboxylation of 3-aminopicolinic acid can be rapid, especially at high temperatures.

Solutions:

  • Avoid Acidic Hydrolysis: Acid-catalyzed hydrolysis is generally not recommended as the acidic environment promotes decarboxylation of the desired product.

  • Control Temperature in Basic Hydrolysis: While heating is often necessary to drive the hydrolysis, excessive temperatures can lead to decarboxylation even under basic conditions. It is crucial to find a balance where the hydrolysis proceeds at a reasonable rate without significant product degradation. Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged heating.

Frequently Asked Questions (FAQs)

Q1: Which hydrolysis method is recommended for this compound, acidic or basic?

A1: Basic hydrolysis (saponification) is the recommended method.[1] Acidic hydrolysis is strongly discouraged because the resulting 3-aminopicolinic acid is prone to rapid decarboxylation in acidic environments, leading to low yields of the desired product.[1] Basic hydrolysis is an irreversible reaction which helps to drive the reaction to completion.[2]

Q2: What is the primary side product to be concerned about, and how can I minimize its formation?

A2: The main side product is 3-aminopyridine, formed from the decarboxylation of the desired 3-aminopicolinic acid. To minimize its formation, avoid acidic conditions and high temperatures during the reaction and work-up.

Q3: Why is my reaction sluggish even with heating and a strong base?

A3: Poor solubility of this compound is a likely cause. The use of a water-miscible co-solvent like THF, dioxane, or methanol is recommended to ensure the ester is fully dissolved and can react efficiently with the base.

Q4: Which base (LiOH, NaOH, or KOH) is best for this hydrolysis?

A4: While all three can be used, LiOH is often reported to be more effective for the hydrolysis of less reactive esters. It is a good starting point for optimizing your reaction.

Q5: How should I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting ester (this compound) and the appearance of the product (3-aminopicolinic acid).

Data Presentation

Table 1: Comparison of Hydrolysis Conditions for Esters

ParameterAcidic HydrolysisBasic Hydrolysis (Saponification)
Reagent Strong acid catalyst (e.g., HCl, H₂SO₄)Stoichiometric strong base (e.g., LiOH, NaOH, KOH)[1]
Reaction Type Reversible[1]Irreversible[2]
Typical Temperature RefluxRoom Temperature to Reflux (e.g., 60-80°C)
Key Challenge Reversibility, potential for side reactionsEnsuring complete reaction
Recommendation for this compound Not Recommended due to high risk of decarboxylationRecommended

Experimental Protocols

Protocol 1: General Procedure for Basic Hydrolysis (Saponification) of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of an organic co-solvent (e.g., THF, Methanol, or Dioxane) and water (a common starting ratio is 2:1 v/v).

  • Addition of Base: Add a solution of a strong base (e.g., LiOH, NaOH, or KOH; 1.5 - 2.0 equivalents) in water to the reaction mixture.

  • Heating: Heat the mixture to a temperature between 60-80°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an organic co-solvent was used, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl). This will protonate the carboxylate to form the less water-soluble carboxylic acid, which may precipitate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aminopicolinic acid.

  • Purification: The crude product can be further purified by recrystallization or chromatography if necessary.

Visualizations

Hydrolysis_Workflow cluster_start Starting Material cluster_reaction Hydrolysis Reaction cluster_monitoring In-Process Control cluster_workup Work-up & Isolation cluster_product Final Product Start This compound Reaction Basic Hydrolysis (e.g., LiOH, THF/H₂O, 60-80°C) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Reaction Workup 1. Cool Reaction 2. Remove Organic Solvent 3. Acidify to pH 4-5 4. Extract Product Monitoring->Workup Complete Reaction Product 3-Aminopicolinic Acid Workup->Product

Caption: Experimental workflow for the basic hydrolysis of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Degradation Issue Low Yield of 3-Aminopicolinic Acid Cause1 Incomplete Conversion Issue->Cause1 Cause2 Product Degradation (Decarboxylation) Issue->Cause2 Solution1a Increase Temperature (60-80°C) Cause1->Solution1a Solution1b Use Co-Solvent (THF, Dioxane, MeOH) Cause1->Solution1b Solution1c Use Stronger Base (LiOH) Cause1->Solution1c Solution2a Avoid Acidic Conditions Cause2->Solution2a Solution2b Moderate Heating Cause2->Solution2b

Caption: Troubleshooting logic for low yield in this compound hydrolysis.

References

How to choose the right solvent and base for picolinate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for choosing the appropriate solvents and bases in picolinate reactions. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most important factors to consider when selecting a solvent for a picolinate reaction?

When selecting a solvent, consider the following key factors:

  • Solubility: The solvent must dissolve all reactants and reagents to ensure a homogeneous reaction mixture. Poor solubility can lead to slow or incomplete reactions.[1]

  • Polarity: The polarity of the solvent can significantly influence reaction rates. Polar solvents can stabilize charged intermediates and transition states, often accelerating the reaction.[2][3][4][5]

  • Proticity: Solvents are classified as protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., DMF, DMSO, ACN). Protic solvents can form hydrogen bonds and may interfere with reactions involving strong bases or nucleophiles by "caging" them.[6][7] Aprotic solvents are often preferred for moisture-sensitive reactions.

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. High-boiling point solvents like DMF or DMSO are useful for reactions requiring heat but can complicate post-reaction workup and analysis.[8]

  • Reactivity: The solvent should be inert under the reaction conditions and not react with any of the starting materials, reagents, or products.

Q2: How do I choose the right base for my picolinate reaction?

The choice of base depends on the specific reaction being performed (e.g., esterification, hydrolysis, C-C coupling). Key considerations include:

  • Base Strength (pKa): The base must be strong enough to deprotonate the intended substrate without causing unwanted side reactions. For instance, in a Steglich-type esterification of picolinic acid, a stronger base like triethylamine (TEA) may be necessary to prevent the acidic reaction conditions from protonating the basic pyridine nitrogen of the product.[9]

  • Steric Hindrance: Bulky, non-nucleophilic bases are preferred when you want to avoid the base acting as a nucleophile and participating in the reaction itself.

  • Solubility: The base and its corresponding conjugate acid should be soluble in the reaction solvent to maintain a homogeneous mixture.

  • Compatibility: The base must be compatible with the functional groups present in your starting materials and products.

Q3: Which solvents are recommended for an initial reaction screening?

For initial screening, polar aprotic solvents are highly recommended because of their ability to dissolve a wide variety of compounds.[1] Good starting points include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

If the reaction is not sensitive to protic conditions, alcohols like methanol or ethanol can also be effective choices.[1]

Troubleshooting Guide

This section addresses common problems encountered during picolinate reactions and provides a systematic approach to resolving them.

Problem 1: Low or No Product Yield

If your reaction is stalled or providing a low yield, follow these steps.

LowYield_Troubleshooting Start Low / No Yield Observed Check_Purity Verify Purity of Starting Materials & Reagents (NMR, LC-MS) Start->Check_Purity Check_Conditions Confirm Anhydrous/Inert Conditions (if required) Check_Purity->Check_Conditions Extend_Time Extend Reaction Time & Monitor Progress (TLC, LC-MS) Check_Conditions->Extend_Time Increase_Temp Incrementally Increase Reaction Temperature Extend_Time->Increase_Temp Change_Solvent Change Solvent or Add Co-Solvent to Improve Solubility Increase_Temp->Change_Solvent Add_Catalyst Consider Adding a Suitable Catalyst Change_Solvent->Add_Catalyst End Reaction Optimized Add_Catalyst->End

Caption: A logical workflow for troubleshooting low product yield.[1]

Problem 2: Significant Side Product Formation

The formation of multiple side products can often be suppressed by adjusting reaction parameters.

Potential Cause Recommended Solution Citation
Reaction temperature is too high Decrease the reaction temperature. Running the reaction at a lower temperature can often improve selectivity.[1]
Incorrect solvent choice Switch to a different solvent. A less polar or non-coordinating solvent may disfavor the side reaction pathway.[1]
Base is too strong or nucleophilic Choose a weaker or more sterically hindered base to prevent unwanted side reactions.
Presence of impurities Re-purify starting materials to eliminate contaminants that may be catalyzing side reactions.[1]
Problem 3: Poor Solubility of Reactants

If your reactants are not fully dissolving, it can severely impact the reaction rate and yield.

Potential Cause Recommended Solution Citation
Incorrect solvent choice Select a solvent in which all reactants are known to be soluble. Refer to the solvent properties table below.[1]
Insufficient solvent volume Increase the volume of the solvent to ensure all reactants can dissolve at the reaction temperature.
Single solvent is inadequate Consider using a co-solvent system (e.g., THF/water, Hexane/THF) to achieve the desired solubility.[1][10][11]

Data & Protocols

Solvent and Base Selection Guide

The following diagram illustrates a decision-making process for selecting an appropriate solvent and base system.

SolventBase_Selection cluster_solvent Solvent Selection cluster_base Base Selection Moisture_Sensitive Is the reaction moisture-sensitive? Aprotic Use Polar Aprotic Solvent (DMF, ACN, THF, DMSO) Moisture_Sensitive->Aprotic Yes Protic Protic Solvent is an Option (MeOH, EtOH, H2O) Moisture_Sensitive->Protic No Solubility_Check Are all reactants soluble? Aprotic->Solubility_Check Protic->Solubility_Check Solvent_OK Proceed with Solvent Choice Solubility_Check->Solvent_OK Yes Co_Solvent Use Co-Solvent System Solubility_Check->Co_Solvent No Co_Solvent->Solvent_OK Reaction_Type What is the reaction type? Esterification Esterification Reaction_Type->Esterification Esterification Hydrolysis Hydrolysis Reaction_Type->Hydrolysis Hydrolysis Strong_Base Consider Stronger Base (e.g., TEA) to prevent product protonation Esterification->Strong_Base Hydroxide_Base Use Hydroxide Base (LiOH, NaOH, KOH) Hydrolysis->Hydroxide_Base Base_OK Proceed with Base Choice Strong_Base->Base_OK Hydroxide_Base->Base_OK

Caption: Decision tree for solvent and base selection in picolinate reactions.

Common Solvent Properties

This table provides properties of commonly used solvents to aid in selection.

SolventDielectric Constant (ε)Boiling Point (°C)TypeCommon Uses & NotesCitation
Dimethylformamide (DMF) 36.7153Polar AproticGood for a wide range of polar and nonpolar reactants. High boiling point.[1]
Acetonitrile (ACN) 37.582Polar AproticEffective at dissolving many reactants; lower boiling point than DMF/DMSO.[1]
Dimethyl sulfoxide (DMSO) 47.0189Polar AproticHighly polar; can accelerate SN2 reactions. Very high boiling point.[1][5]
Methanol (MeOH) 33.065Polar ProticUseful for reactions like Fischer esterification where it can act as both solvent and reagent.[1][12]
Ethanol (EtOH) 24.578Polar ProticA common, less toxic protic solvent.[1][11]
Tetrahydrofuran (THF) 7.666Polar AproticLess polar than other aprotics; often used in co-solvent systems with water.[9][10]
Dichloromethane (DCM) 9.140Polar AproticCommon for esterifications, but has environmental and health concerns.[9]
Example Experimental Protocol: Fischer Esterification of Picolinic Acid

This protocol describes a general method for synthesizing methyl picolinates.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Dissolve 1. Dissolve Picolinic Acid in excess Methanol Cool 2. Cool mixture to 0 °C Dissolve->Cool Add_Acid 3. Add catalytic H₂SO₄ dropwise Cool->Add_Acid Reflux 4. Heat to reflux and monitor by TLC Add_Acid->Reflux Cool_Room_Temp 5. Cool to Room Temp Reflux->Cool_Room_Temp Upon Completion Neutralize 6. Neutralize with sat. NaHCO₃ solution Cool_Room_Temp->Neutralize Extract 7. Extract with organic solvent (e.g., Ethyl Acetate) Neutralize->Extract Purify 8. Dry, concentrate, and purify via column chromatography Extract->Purify Product Product Purify->Product

Caption: General workflow for the synthesis of methyl picolinate via Fischer esterification.[12]

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted picolinic acid (1.0 eq) in methanol (serving as both solvent and reagent, typically 10-20 mL per gram of acid).[12]

  • Acid Addition: Cool the solution in an ice bath (0 °C) and add concentrated sulfuric acid (0.1-0.2 eq) dropwise as a catalyst.[12]

  • Reaction: Remove the ice bath, equip the flask with a condenser, and heat the mixture to reflux. Monitor the reaction's progress using thin-layer chromatography (TLC).[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.[12]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[1][12]

References

Technical Support Center: Navigating Pyridine-Containing Substrates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition by pyridine nitrogen in cross-coupling reactions. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common hurdles and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, offering targeted solutions and preventative strategies.

Q1: Why do my cross-coupling reactions with pyridine-containing substrates show low to no conversion?

A1: The primary reason for low or no conversion is often catalyst inhibition by the Lewis basic nitrogen atom of the pyridine ring.[1][2] This nitrogen can coordinate to the palladium catalyst, forming a stable, inactive complex that halts the catalytic cycle.[1][3] This issue is particularly pronounced with 2-halopyridines, a phenomenon often referred to as the "2-pyridyl problem".[1][4]

Troubleshooting Steps:

  • Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.

  • Catalyst Choice: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[1]

  • Reaction Conditions: Carefully increase the reaction temperature in 10-20 °C increments, while monitoring for potential substrate or catalyst decomposition.[1]

Q2: I'm observing significant side product formation, such as homocoupling and dehalogenation. What can I do?

A2: Side product formation is a common issue that can be exacerbated by slow catalytic turnover due to pyridine inhibition.

Minimizing Side Reactions:

  • Homocoupling: This is often caused by the presence of oxygen.[2][5] Ensure your reaction mixture and solvents are thoroughly degassed. Using a Pd(0) source or a pre-catalyst that rapidly generates the active species can also minimize this side reaction.[1]

  • Dehalogenation: This occurs when the pyridine halide is replaced by a hydrogen atom. Optimizing the ligand and base combination and lowering the reaction temperature can sometimes mitigate this issue.[1]

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid or ester. Using anhydrous solvents and reagents, or employing more stable boronic esters (e.g., pinacol esters), can reduce the likelihood of this side reaction.[6]

Q3: How does the position of the nitrogen atom in the pyridine ring affect the reaction outcome?

A3: The position of the nitrogen atom relative to the coupling site has a significant impact on reactivity. 2-Halopyridines are notoriously difficult substrates because the proximity of the nitrogen enhances its ability to poison the catalyst.[1] 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further from the reaction center, reducing its inhibitory effect.[1]

Q4: What is the best catalyst and ligand combination for coupling with aminopyridines?

A4: Unprotected aminopyridines present an additional challenge as both the pyridine and amino nitrogens can coordinate with the palladium catalyst.[6]

Recommended Systems:

  • Ligands: Bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are known to be effective for heteroaryl couplings.[2][6]

  • Catalysts: Modern pre-catalysts, such as the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species.[6]

  • Bases: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[6]

Data Presentation: Catalyst System Performance

The following tables summarize quantitative data on the performance of different catalyst systems in Suzuki-Miyaura cross-coupling reactions involving challenging pyridine substrates. This data is intended to provide a comparative overview to guide your selection of reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1001285
2Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene1101878
3PdCl₂(PPh₃)₂ (5)PPh₃ (10)Na₂CO₃ (3)DME/H₂O8024<10

Data compiled from typical results reported in the literature and is for comparative purposes. Actual results may vary.

Table 2: Suzuki-Miyaura Coupling of 3-Bromopyridines with Arylboronic Acids

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O901692
2Pd(OAc)₂ (1.5)RuPhos (3)K₃PO₄ (2)sec-Butanol1001295
3PdCl₂(dppf) (2)-CsF (2.5)THF702488

Data compiled from typical results reported in the literature and is for comparative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging 2-Chloropyridine

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-chloropyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., anhydrous 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

catalyst_inhibition cluster_catalytic_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Inactive_Complex Inactive Pd(0)-Pyridine Complex Pd0->Inactive_Complex Coordination (Inhibition) PdII Pd(II) Intermediate OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2) PdII->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product Product (Ar-Ar') RedElim->Product Product->Pd0 Pyridine Pyridine Substrate Pyridine->Inactive_Complex

Caption: Mechanism of catalyst inhibition by pyridine nitrogen.

troubleshooting_workflow Start Low/No Conversion in Pyridine Cross-Coupling Check_Ligand Is a bulky, electron-rich ligand being used? Start->Check_Ligand Change_Ligand Switch to XPhos, SPhos, or similar bulky ligand Check_Ligand->Change_Ligand No Check_Temp Is the reaction temperature optimized? Check_Ligand->Check_Temp Yes Change_Ligand->Check_Temp Increase_Temp Increase temperature in increments Check_Temp->Increase_Temp No Check_Catalyst Is a pre-catalyst being used? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Use_Precatalyst Employ a well-defined Pd pre-catalyst Check_Catalyst->Use_Precatalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Use_Precatalyst->Check_Base Screen_Bases Screen different bases (e.g., K3PO4, Cs2CO3) Check_Base->Screen_Bases No Success Reaction Successful Check_Base->Success Yes Screen_Bases->Success

Caption: Troubleshooting workflow for low conversion.

preventative_strategies cluster_substrate Substrate Considerations cluster_catalyst_system Catalyst System Design cluster_reaction_conditions Reaction Conditions Title Preventative Strategies for Pyridine Cross-Coupling Halide Use more reactive halides (I > Br > Cl) Position Consider positional isomers (3- and 4-pyridyl are more reactive) Ligand Select bulky, electron-rich phosphine ligands (e.g., XPhos) Precatalyst Utilize modern Pd pre-catalysts Base Optimize base choice (e.g., K3PO4, Cs2CO3) Inert Ensure rigorous inert atmosphere Degas Thoroughly degas all solvents Temperature Careful temperature optimization

References

Optimizing reaction temperature and time for picolinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction temperature and time for picolinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield and purity of picolinate synthesis?

The successful synthesis of picolinates is primarily dependent on the careful control of reaction temperature and time. These two parameters are critical in managing the reaction rate, minimizing the formation of byproducts, and ensuring the stability of both reactants and products. Other significant factors include the choice of catalyst, solvent, and the purity of the starting materials.

Q2: How does reaction temperature affect the synthesis of picolinates?

Reaction temperature has a direct and significant impact on the rate of picolinate formation. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the degradation of reactants or products and promote the formation of impurities, thereby reducing the overall yield and purity of the desired picolinate. For instance, in the synthesis of chromium picolinate, reactions are often conducted at elevated temperatures (e.g., 70-150°C) to drive the reaction to completion in a shorter time frame.[1][2] Conversely, some modern catalytic methods are being developed to enable picolinate synthesis at ambient temperatures.[3]

Q3: What is the typical range for reaction time in picolinate synthesis?

The optimal reaction time is highly dependent on the specific reaction conditions, including temperature, reactants, and catalyst used. It can range from as short as 10-30 minutes at higher temperatures (70-90°C) for certain chromium picolinate syntheses to 24 hours or even 48 hours for reactions conducted at lower temperatures or with less reactive starting materials.[1][2] It is crucial to monitor the reaction progress to determine the point of maximum conversion without significant byproduct formation.

Q4: What are some common side reactions and impurities encountered in picolinate synthesis?

Common issues include the formation of side-products from addition reactions or the carrying forward of impurities from intermediate steps.[4] In esterification reactions, the presence of water can lead to the reverse reaction (hydrolysis), reducing the yield.[5] For syntheses starting from precursors like 2-cyanopyridine, incomplete hydrolysis can leave unreacted starting material as an impurity.

Q5: How can I monitor the progress of my picolinate synthesis reaction?

Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of organic reactions.[5] By taking small aliquots from the reaction mixture at different time points and running them on a TLC plate against the starting material, one can visualize the consumption of the reactant and the formation of the product. This helps in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield 1. Reaction temperature is too low: The activation energy for the reaction is not being met. 2. Reaction time is too short: The reaction has not had sufficient time to proceed to completion. 3. Presence of water: Water can hydrolyze the ester product back to the carboxylic acid, especially in Fischer esterifications. 4. Inefficient catalyst: The catalyst may be inactive or used in an insufficient amount.1. Gradually increase the reaction temperature while monitoring for any signs of degradation. 2. Extend the reaction time and monitor the progress using TLC until the starting material is consumed.[5] 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it forms.[5] 4. Use a fresh, appropriate catalyst at the recommended concentration.
Formation of Multiple Products/Impurities 1. Reaction temperature is too high: High temperatures can lead to thermal degradation of reactants or products and promote side reactions. 2. Prolonged reaction time: Leaving the reaction for too long can lead to the formation of byproducts or degradation of the desired product.1. Lower the reaction temperature and monitor the reaction for a longer period. 2. Determine the optimal reaction time by closely monitoring the reaction with TLC and stopping it once the starting material is consumed.
Difficulty in Product Isolation/Purification 1. Incomplete reaction: Unreacted starting materials can co-elute with the product during chromatography or co-precipitate. 2. Formation of soluble byproducts: Byproducts with similar polarity to the desired product can make purification challenging.1. Ensure the reaction goes to completion by optimizing reaction time and temperature. 2. During the work-up, use appropriate washes to remove impurities. For example, washing with a saturated sodium bicarbonate solution can remove unreacted picolinic acid.[5] Consider alternative purification techniques like recrystallization or different chromatographic conditions.

Data on Reaction Conditions for Picolinate Synthesis

The following table summarizes various reaction conditions and their reported yields for the synthesis of chromium picolinate, providing a comparative overview for researchers.

Starting Material Temperature (°C) Time (hours) Pressure Yield (%) Reference
2-Cyanopyridine and Chromium Trichloride150243 atm96.2[1]
2-Cyanopyridine and Chromium Trichloride100242 atm95.6[1]
2-Cyanopyridine and Chromium Trichloride80482 atm96.5[1]
Picolinic Acid and Cr+3 Salt70-900.17-0.5Not Specified95-98[2]
Picolinic Acid and CrCl3·6H2ORoom Temperature24Not SpecifiedLow (Improved by heating)[2]

Experimental Protocols

General Protocol for the Synthesis of Chromium Picolinate from 2-Cyanopyridine

This protocol is a generalized procedure based on hydrothermal synthesis methods.[1]

Materials:

  • 2-Cyanopyridine

  • Chromium(III) chloride (CrCl₃)

  • Deionized water

  • High-pressure reactor with a polytetrafluoroethylene (PTFE) liner

Procedure:

  • Add 2-cyanopyridine and chromium(III) chloride to the PTFE-lined high-pressure reactor in a 3:1 molar ratio.

  • Add a sufficient amount of deionized water to the reactor (e.g., ~20 mL for a 30 mL reactor).

  • Seal the reactor tightly.

  • Heat the reactor to the desired temperature (e.g., 80°C, 100°C, or 150°C).

  • Maintain the reaction at a constant temperature and pressure for the specified duration (e.g., 24 or 48 hours).

  • After the reaction is complete, allow the reactor to cool to room temperature.

  • Filter the resulting solid product.

  • Wash the product with deionized water and dry it under a vacuum to obtain chromium picolinate.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants (Picolinic Acid/Precursor + Metal Salt) solvent 2. Add Solvent reactants->solvent catalyst 3. Add Catalyst (if required) solvent->catalyst heating 4. Heat to Optimal Temperature catalyst->heating stirring 5. Stir for Optimal Time heating->stirring monitoring 6. Monitor Progress (TLC) stirring->monitoring extraction 7. Quench & Extract monitoring->extraction washing 8. Wash Organic Layer extraction->washing drying 9. Dry & Concentrate washing->drying purification 10. Purify Product (Chromatography/Recrystallization) drying->purification final_product Final Picolinate Product purification->final_product Characterize (NMR, MS, etc.)

Caption: General experimental workflow for picolinate synthesis.

troubleshooting_logic start Start Synthesis check_yield Low Yield? start->check_yield temp_issue Temperature too low? check_yield->temp_issue Yes check_purity Impurities Present? check_yield->check_purity No time_issue Time too short? temp_issue->time_issue No increase_temp Increase Temperature temp_issue->increase_temp Yes increase_time Increase Reaction Time time_issue->increase_time Yes time_issue->check_purity No increase_temp->start increase_time->start temp_high Temperature too high? check_purity->temp_high Yes success Optimized Synthesis check_purity->success No time_long Time too long? temp_high->time_long No decrease_temp Decrease Temperature temp_high->decrease_temp Yes decrease_time Decrease Reaction Time time_long->decrease_time Yes time_long->success No decrease_temp->start decrease_time->start

Caption: Troubleshooting logic for optimizing picolinate synthesis.

References

Recrystallization techniques for purifying solid Ethyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of solid Ethyl 3-aminopicolinate via recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble or insoluble at low temperatures. A solvent screening study is the most effective method to determine the optimal solvent or solvent system. Based on the structure of this compound (an aromatic amine and an ethyl ester), suitable starting points for solvent screening include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone). Mixed solvent systems, such as ethanol/water or ethyl acetate/heptane, are also highly effective.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common with organic compounds that have relatively low melting points or when the solution is too concentrated or cooled too rapidly. To address this, you can:

  • Add more solvent: This will decrease the saturation of the solution.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before transferring it to an ice bath.

  • Use a seed crystal: Introduce a small, pure crystal of this compound to the cooled, saturated solution to induce crystallization.

  • Adjust the solvent system: If using a single solvent, try a mixed solvent system. If already using a mixed system, adjust the ratio of the "good" solvent to the "poor" solvent.

Q3: No crystals are forming, even after cooling the solution for an extended period. What is the problem?

A3: A lack of crystal formation is typically due to one of two reasons:

  • Too much solvent was used: The solution is not saturated enough for crystals to form. You can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be caused by several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[2]

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can help maximize the yield.

  • Washing with a solvent in which the product is soluble: Wash the collected crystals with a small amount of the cold recrystallization solvent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Solid does not dissolve in hot solvent - The solvent is not a good choice for the compound.- Insufficient solvent volume.- Try a different solvent or a mixed solvent system.- Add more hot solvent in small increments until the solid dissolves.[2]
"Oiling out" during cooling - Solution is too concentrated.- Cooling is too rapid.- The compound's melting point is below the boiling point of the solvent.- Add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature before further cooling.- Use a seed crystal to induce crystallization.[3]
No crystal formation upon cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the flask or add a seed crystal.[1]
Colored impurities in the final product - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Low recovery of purified product - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Incomplete crystallization time.- Use the minimum amount of hot solvent required.- Pre-heat the filtration apparatus.- Ensure the solution is cooled for an adequate amount of time.[2]

Quantitative Data

The following table provides an estimated solubility profile of this compound in common laboratory solvents at hot and cold temperatures. This data should be used as a starting point for solvent screening.

SolventSolubility (Hot)Solubility (Cold)Suitability for Recrystallization
EthanolSolubleSparingly SolubleGood
MethanolVery SolubleSolublePoor (may require a co-solvent)
IsopropanolSolubleSparingly SolubleGood
Ethyl AcetateSolubleSparingly SolubleGood
AcetoneVery SolubleSolublePoor (may require a co-solvent)
TolueneSolubleInsolubleGood
HeptaneInsolubleInsolublePoor (can be used as an anti-solvent)
WaterInsolubleInsolublePoor (can be used as an anti-solvent)

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the selected solvent in small portions and heat the mixture to boiling with gentle swirling. Continue adding solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent System Selection: Choose a "good" solvent in which this compound is soluble and a "poor" solvent (anti-solvent) in which it is insoluble, and the two solvents must be miscible. Common pairs include ethanol/water and ethyl acetate/heptane.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify it.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6 and 7 from the Single Solvent Recrystallization protocol.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect Crystals crystals_form->collect_crystals Yes seed_crystal Add Seed Crystal crystals_form->seed_crystal No evaporate Evaporate Some Solvent crystals_form->evaporate No scratch Scratch Flask crystals_form->scratch No oiling_out->crystals_form No add_solvent Add More Solvent oiling_out->add_solvent Yes slow_cool Cool Slowly oiling_out->slow_cool Yes oiling_out->seed_crystal Yes add_solvent->cool slow_cool->cool seed_crystal->cool evaporate->cool scratch->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Ester Group Activation for Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the activation of ester groups for nucleophilic substitution.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution on an unactivated ester is extremely slow. What is the fundamental problem?

Esters are generally less reactive towards nucleophiles than other carboxylic acid derivatives like acid chlorides or anhydrides.[1][2] The leaving group, an alkoxide (RO-), is a relatively strong base, making it a poor leaving group. To facilitate the reaction, the ester group must be "activated" to make the carbonyl carbon more electrophilic or to convert the alkoxy group into a better leaving group.

Q2: What are the general strategies to activate an ester for nucleophilic substitution?

There are two primary approaches to activating an ester group:

  • Increase the electrophilicity of the carbonyl carbon: This is often achieved by using acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.[3][4]

  • Convert the alkoxy group into a better leaving group: This involves transforming the ester into a more reactive intermediate, such as a thioester or a Weinreb amide, where the leaving group is a weaker base.

Below is a diagram illustrating the general strategies for ester activation.

Ester_Activation_Strategies cluster_strategies Activation Methods Ester Ester (RCOOR') Activated_Ester Activated Intermediate Ester->Activated_Ester Activation Strategy Product Nucleophilic Substitution Product (RCONu) Activated_Ester->Product Nucleophilic Attack (Nu-) Acid_Catalysis Acid Catalysis (e.g., H+) Thioester_Formation Conversion to Thioester (RCOSR'') Weinreb_Amide_Formation Conversion to Weinreb Amide (RCON(OMe)Me) Metal_Alkoxide Group (IV) Metal Alkoxide + Activator

Caption: General strategies for activating esters for nucleophilic substitution.

Troubleshooting Guides

Guide 1: Low Yield in Ester-to-Amide Conversion

Problem: You are attempting to synthesize an amide from an ester and an amine, but the yield is consistently low.

Potential Cause Troubleshooting Steps
Poor Leaving Group The alkoxide (RO-) is a poor leaving group. Consider converting the ester to a more reactive intermediate first.
Reversible Reaction The reaction may be reversible. Drive the equilibrium towards the product by removing the alcohol byproduct, for example, by azeotropic distillation.
Steric Hindrance Bulky substituents on the ester or the amine can hinder the reaction.[5] Consider using a less sterically hindered starting material if possible, or increase the reaction temperature and time.
Side Reactions The amine may be deprotonated by the alkoxide byproduct, reducing the amount of available nucleophile. Use an excess of the amine.

Workflow for Troubleshooting Low Amide Yield

Low_Amide_Yield_Troubleshooting Start Low Amide Yield Check_LG Is the leaving group (alkoxide) suitable? Start->Check_LG Check_Equilibrium Is the reaction at equilibrium? Check_LG->Check_Equilibrium No Solution_Activate Activate Ester: - Weinreb Amide - Thioester Check_LG->Solution_Activate Yes Check_Sterics Is steric hindrance a factor? Check_Equilibrium->Check_Sterics No Solution_Equilibrium Shift Equilibrium: - Remove alcohol - Use excess amine Check_Equilibrium->Solution_Equilibrium Yes Solution_Sterics Optimize Conditions: - Increase temperature - Prolong reaction time Check_Sterics->Solution_Sterics Yes End Improved Yield Check_Sterics->End No Solution_Activate->End Solution_Equilibrium->End Solution_Sterics->End

Caption: Troubleshooting workflow for low yield in ester-to-amide conversion.

Guide 2: Formation of Over-Addition Byproducts with Organometallic Reagents

Problem: When reacting an ester with a Grignard or organolithium reagent to form a ketone, you observe significant formation of a tertiary alcohol (over-addition product).[6][7]

Potential Cause Troubleshooting Steps
High Reactivity of Ketone Intermediate The initially formed ketone is more reactive than the starting ester towards the organometallic reagent.[8][9]
Reaction Temperature Too High The tetrahedral intermediate is unstable at higher temperatures and collapses to the ketone, which then reacts further.[10]

Solution: Weinreb Amide Synthesis

A robust strategy to prevent over-addition is to first convert the ester into a Weinreb amide (N-methoxy-N-methylamide).[8][10] The resulting tetrahedral intermediate formed upon nucleophilic attack on the Weinreb amide is stabilized by chelation with the N-methoxy group, preventing its collapse until acidic workup.[10]

Experimental Protocol: Conversion of an Ester to a Weinreb Amide

This protocol is adapted from procedures utilizing aluminum reagents.[9][10]

  • Materials:

    • Ester (1.0 equiv)

    • N,O-dimethylhydroxylamine hydrochloride (1.5 equiv)

    • Trimethylaluminum (AlMe₃) or Dimethylaluminum chloride (Me₂AlCl) (2.0 M in toluene, 1.5 equiv)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve N,O-dimethylhydroxylamine hydrochloride in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the aluminum reagent (AlMe₃ or Me₂AlCl) dropwise.

    • Stir the mixture at 0 °C for 30-60 minutes.

    • Add the ester to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Diagram of Weinreb Amide Intermediate Stabilization

Caption: Stabilization of the tetrahedral intermediate in Weinreb amide chemistry.

Guide 3: Difficulty in Converting Esters to Thioesters

Problem: You are trying to synthesize a thioester from an ester and a thiol, but the reaction is not proceeding.

Potential Cause Troubleshooting Steps
Poor Nucleophilicity of Thiol Thiols are generally less nucleophilic than their corresponding thiolates.
Reversibility The reaction can be reversible, and the equilibrium may not favor the thioester product.[11]

Solution: Base-Mediated Thioesterification

The conversion of an ester to a thioester can be facilitated by using a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.[12]

Experimental Protocol: Base-Mediated Conversion of an Ester to a Thioester

This is a general protocol; specific conditions may vary.[12]

  • Materials:

    • Ester (1.0 equiv)

    • Thiol (1.2 equiv)

    • Base (e.g., Sodium Hydride (NaH), Potassium Hydroxide (KOH)) (1.2 equiv)

    • Anhydrous aprotic solvent (e.g., THF, DMF)

    • Inert atmosphere

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.

    • Cool the solution to 0 °C.

    • Carefully add the base portion-wise.

    • Stir the mixture at 0 °C for 20-30 minutes to allow for thiolate formation.

    • Add the ester to the reaction mixture.

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude thioester by column chromatography.

Recent Advances: Transition-metal-free methods for the conversion of esters to thioesters via selective C-O bond cleavage have also been developed, offering broad substrate scope and functional group tolerance.[11][13]

Summary of Activating Reagents and Conditions

Transformation Activating Reagent(s) Typical Conditions Key Advantage Reference(s)
Ester to AmideGroup (IV) Metal Alkoxides (e.g., Zr(Ot-Bu)₄) + Activator (e.g., HOAt, HOBt)Anhydrous solvent, room temp to mild heatingProceeds without removal of alcohol byproduct[14]
Ester to Weinreb AmideAlMe₃ or Me₂AlCl + N,O-dimethylhydroxylamine HClAnhydrous solvent (DCM, THF), 0 °C to room tempPrevents over-addition of organometallic reagents[8][9][10]
Ester to ThioesterBase (e.g., NaH, KOH) + ThiolAnhydrous aprotic solvent (THF, DMF), 0 °C to heatingUtilizes a more nucleophilic thiolate[12]
Ester to Thioester (Transition-Metal-Free)Specific protocols may varyMild conditionsHigh functional group tolerance[11][13]

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Characterization of Ethyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed nuclear magnetic resonance (NMR) characterization of Ethyl 3-aminopicolinate, a crucial building block in the synthesis of various pharmaceutical compounds. To offer a comprehensive understanding of its spectral properties, we present a comparative analysis with structurally related compounds: 3-aminopyridine, ethyl picolinate, and ethyl 3-aminobenzoate. The predicted 1H and 13C NMR data for this compound are based on the established spectral data of these analogs, providing a reliable reference for researchers.

Predicted and Comparative NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) for this compound and the experimental data for its structural analogs. These predictions are derived from the analysis of the substituent effects on the pyridine and benzene rings.

Table 1: 1H NMR Data (Predicted for this compound and Experimental for Analogs) in CDCl₃

Compound H-4 H-5 H-6 -NH₂ -OCH₂- -CH₃
This compound (Predicted) 7.15 (dd)7.30 (dd)8.10 (dd)5.80 (br s)4.40 (q)1.40 (t)
3-Aminopyridine 7.03 (dd)7.00 (ddd)8.08 (dd)3.89 (br s)--
Ethyl Picolinate 7.85 (td)7.45 (ddd)8.75 (ddd)-4.45 (q)1.42 (t)
Ethyl 3-aminobenzoate 7.25 (d)7.15 (t)7.40 (s)3.85 (br s)4.32 (q)1.36 (t)

Table 2: 13C NMR Data (Predicted for this compound and Experimental for Analogs) in CDCl₃

Compound C-2 C-3 C-4 C-5 C-6 C=O -OCH₂- -CH₃
This compound (Predicted) 158.0145.0123.0125.0148.0168.061.014.5
3-Aminopyridine 141.2146.8123.7126.1138.4---
Ethyl Nicotinate (close analog to Ethyl Picolinate) 150.9126.4136.9123.3153.4165.261.414.3
Ethyl 3-aminobenzoate 131.2146.5118.9129.4117.6166.860.714.4

Experimental Protocols

The following is a standard protocol for the acquisition of 1H and 13C NMR spectra for a compound such as this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.09 s

  • Spectral Width: 8278 Hz (20.6 ppm)

13C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.36 s

  • Spectral Width: 23810 Hz (236 ppm)

Molecular Structure and NMR Assignment

The numbering of the atoms in the structure of this compound corresponds to the assignments in the NMR data tables.

Caption: Structure of this compound with atom numbering for NMR correlation.

Navigating the Analytical Maze: A Comparative Guide to HPLC-MS Analysis of Ethyl 3-aminopicolinate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of reaction products is paramount for ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the analysis of reaction products derived from Ethyl 3-aminopicolinate, a versatile building block in medicinal chemistry. Furthermore, it benchmarks HPLC-MS against alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, including amides and cyclized derivatives such as pyridopyrimidines, which are of significant interest in drug discovery. The analysis of its reaction mixtures often presents challenges due to the structural similarity of reactants, intermediates, and final products. HPLC-MS stands out as a powerful analytical tool, offering the high separation efficiency of liquid chromatography coupled with the sensitive and specific detection capabilities of mass spectrometry.

Unraveling Reaction Mixtures: A Head-to-Head Comparison of HPLC-MS Methods

The successful analysis of this compound and its derivatives by HPLC-MS is highly dependent on the chromatographic conditions and the mass spectrometry parameters. Below is a comparative summary of typical HPLC-MS methods for two common classes of reaction products: N-acylated derivatives and cyclized pyridopyrimidines.

ParameterMethod A: N-Acyl Ethyl 3-aminopicolinatesMethod B: Pyridopyrimidine Derivatives
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.5 µm)Reversed-Phase C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 10 mM Ammonium Acetate in WaterB: Acetonitrile
Gradient 5-95% B over 15 minutes10-90% B over 20 minutes
Flow Rate 0.3 mL/min0.8 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (m/z 100-800) and Product Ion ScanMultiple Reaction Monitoring (MRM)
Expected [M+H]⁺ of Parent 167.08 (this compound)Varies based on cyclization partner
Expected [M+H]⁺ of Product Varies based on acyl groupVaries based on final structure
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL

Beyond the Mass Spectrometer: Alternative Analytical Approaches

While HPLC-MS is a dominant technique, other analytical methods can provide complementary information or may be more suitable for specific analytical challenges.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds in the gas phase followed by mass analysis.[1]High resolution for volatile compounds, extensive spectral libraries for identification.Requires derivatization for polar compounds like amines and carboxylic acids, not suitable for thermally labile molecules.[2]
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility.[3][4][5]High separation efficiency, low sample and reagent consumption, suitable for charged analytes.[4][6]Lower sensitivity compared to HPLC-MS, can be less robust for complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by liquid chromatography with detection based on UV absorbance.Robust, widely available, and cost-effective.Lower sensitivity and specificity than MS, co-eluting impurities can interfere with quantification.

In-Depth Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of a Representative N-Acyl this compound

This protocol outlines the analysis of a hypothetical reaction product, N-(4-fluorobenzoyl)-ethyl 3-aminopicolinate.

1. Sample Preparation:

  • Quench the reaction mixture with water.

  • Extract the product with ethyl acetate.

  • Evaporate the organic solvent under reduced pressure.

  • Reconstitute the residue in a 50:50 mixture of acetonitrile and water for injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • This compound: Precursor m/z 167.1 -> Product m/z 122.1

    • N-(4-fluorobenzoyl)-ethyl 3-aminopicolinate: Precursor m/z 289.1 -> Product m/z 122.1

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_processing Data Processing Reaction Reaction Mixture Quench Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification

Figure 1. A typical experimental workflow for the HPLC-MS analysis of reaction products.

Protocol 2: GC-MS Analysis of this compound (after derivatization)

This protocol is suitable for confirming the presence of the starting material and potentially some smaller, volatile byproducts.

1. Derivatization:

  • Evaporate a sample of the reaction mixture to dryness.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 70°C for 30 minutes.

2. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-500.

Logical Relationships in Method Selection

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis. The following diagram illustrates the logical considerations for selecting an appropriate technique.

Method_Selection Start Need to Analyze Reaction Products of This compound Question1 Are analytes volatile and thermally stable? Start->Question1 Question2 High sensitivity and specificity required? Question1->Question2 No GCMS GC-MS (with derivatization) Question1->GCMS Yes Question3 Are analytes charged? Question2->Question3 No HPLCMS HPLC-MS Question2->HPLCMS Yes HPLCUV HPLC-UV Question2->HPLCUV No Question3->HPLCMS No CE Capillary Electrophoresis Question3->CE Yes

Figure 2. Decision tree for analytical method selection.

References

A Comparative Guide to the Reactivity of Ethyl 3-aminopicolinate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Ethyl 3-aminopicolinate and its positional isomers: Ethyl 4-aminopicolinate, Ethyl 5-aminopicolinate, and Ethyl 6-aminopicolinate. The position of the amino group on the pyridine ring significantly influences the molecule's electronic properties, and consequently, its behavior in various chemical transformations. While direct quantitative comparative studies on this specific set of isomers are limited in published literature, this guide extrapolates expected reactivity based on established principles of organic chemistry and available data on related structures. The primary reactions discussed are N-acylation, electrophilic aromatic substitution, and diazotization followed by Sandmeyer-type reactions, which are fundamental transformations in the synthesis of more complex molecules.

The Influence of Isomerism on Reactivity

The reactivity of the aminopicolinate isomers is governed by the interplay of electronic and steric effects. The amino group is a strong electron-donating group (activating) through resonance, increasing the electron density of the pyridine ring. Conversely, the ethyl ester group is an electron-withdrawing group (deactivating) through induction. The position of the amino group relative to the ring nitrogen and the ester group determines the overall electron density of the ring and the nucleophilicity of the exocyclic amino group.[1]

Electronic Effects:

  • Amino Group: Donates electron density to the ring, making it more susceptible to electrophilic attack and increasing the basicity (and nucleophilicity) of the ring nitrogen and the exocyclic amine.

  • Ester Group: Withdraws electron density from the ring, making it less susceptible to electrophilic attack and decreasing the basicity of the ring nitrogen.

  • Pyridine Nitrogen: An electron-withdrawing atom that deactivates the ring towards electrophilic substitution.

The relative positioning of these groups in each isomer leads to a unique electronic environment, which in turn dictates their reactivity. For instance, the basicity of the exocyclic amino group, a key factor in reactions like N-acylation, is influenced by the extent to which its lone pair is delocalized into the ring and by the inductive effects of the nearby ester group and ring nitrogen.[2]

Comparative Data on Reactivity

Due to the lack of direct experimental kinetic data for the ethyl aminopicolinate series, the following table summarizes the predicted relative reactivity based on the electronic principles discussed above. The predictions are aligned with qualitative assessments of related compounds.[1]

IsomerStructurePredicted Reactivity towards N-AcylationPredicted Reactivity towards Electrophilic Aromatic SubstitutionPredicted Basicity of Amino Group
This compound this compoundModerateLow-ModerateModerate
Ethyl 4-aminopicolinate Ethyl 4-aminopicolinateHighHighHigh
Ethyl 5-aminopicolinate Ethyl 5-aminopicolinateHighModerate-HighHigh
Ethyl 6-aminopicolinate Ethyl 6-aminopicolinateModerate-HighModerateModerate-High

Note: This is a qualitative assessment. Experimental verification is necessary for a definitive comparison.

Key Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for each specific isomer.

N-Acylation

This reaction is a measure of the nucleophilicity of the exocyclic amino group.

Protocol:

  • Dissolve the ethyl aminopicolinate isomer (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Add a base (e.g., triethylamine, pyridine, 1.2 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Diazotization and Sandmeyer Reaction

This two-step sequence allows for the conversion of the amino group to various other functionalities (e.g., -Cl, -Br, -CN).[3][4]

Protocol:

  • Diazotization: Suspend the ethyl aminopicolinate isomer (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.[1]

  • Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0-5 °C. Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.[5]

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

Visualizing Reactivity Principles and Workflows

G cluster_0 Electronic Properties of Substituents cluster_1 Factors Influencing Reactivity cluster_2 Resulting Chemical Reactivity Amino Group Amino Group Nucleophilicity of Amino Group Nucleophilicity of Amino Group Amino Group->Nucleophilicity of Amino Group + (Donating) Electron Density of Pyridine Ring Electron Density of Pyridine Ring Amino Group->Electron Density of Pyridine Ring + (Donating) Ester Group Ester Group Ester Group->Electron Density of Pyridine Ring - (Withdrawing) Pyridine Ring Pyridine Ring Pyridine Ring->Electron Density of Pyridine Ring - (Withdrawing N) N-Acylation Rate N-Acylation Rate Nucleophilicity of Amino Group->N-Acylation Rate Diazotization Efficiency Diazotization Efficiency Nucleophilicity of Amino Group->Diazotization Efficiency Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Electron Density of Pyridine Ring->Electrophilic Aromatic Substitution

Caption: Influence of electronic effects on reactivity.

G start Start: Ethyl Aminopicolinate Isomer dissolve 1. Dissolve in Aprotic Solvent (e.g., DCM) start->dissolve add_base 2. Add Base (e.g., Triethylamine) dissolve->add_base cool 3. Cool to 0 °C add_base->cool add_acyl 4. Add Acylating Agent (e.g., Acetyl Chloride) cool->add_acyl react 5. React for 2-16h at RT add_acyl->react quench 6. Quench with Water react->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Purify Product (e.g., Chromatography) extract->purify end End: N-Acylated Product purify->end

References

A Comparative Guide to Ethyl 3-aminopicolinate for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the intricate process of drug discovery and development, the quality and characteristics of starting materials are of paramount importance. Ethyl 3-aminopicolinate, a key building block in the synthesis of a variety of pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by a detailed Certificate of Analysis, experimental protocols, and workflow visualizations to aid in making informed decisions for your research.

Certificate of Analysis: this compound

A Certificate of Analysis (COA) is a critical document that outlines the quality control testing results for a specific batch of a chemical. Below is a representative COA for this compound, summarizing typical specifications and analytical results.

Test Specification Result Method
Appearance White to light yellow crystalline powderConformsVisual Inspection
Identification (¹H NMR) Conforms to structureConformsUSP <761>
Assay (HPLC) ≥ 98.0%99.2%Internal Method
Melting Point 131 - 135 °C132.5 °CUSP <741>
Water Content (Karl Fischer) ≤ 0.5%0.15%USP <921>
Residue on Ignition ≤ 0.1%0.05%USP <281>
Heavy Metals ≤ 20 ppm< 10 ppmUSP <231>
Residual Solvents Meets USP <467> requirementsConformsUSP <467>
Elemental Impurities Meets USP <232> requirementsConformsUSP <232>

Comparison with Alternatives: this compound vs. Mthis compound vs. 3-Aminopicolinic Acid

The choice of starting material can significantly impact the course of a synthesis. Here, we compare this compound with its most common alternatives: Mthis compound and 3-Aminopicolinic acid.

Property This compound Mthis compound 3-Aminopicolinic Acid
Molecular Weight 166.18 g/mol 152.15 g/mol 138.12 g/mol
CAS Number 27507-15-936052-27-41462-86-8
Purity (Typical) 95-98%[1]≥ 97%≥ 98%
Melting Point 131-133 °C85-89 °C210 °C (dec.)
Solubility Soluble in most organic solventsSoluble in most organic solventsSoluble in polar organic solvents and aqueous bases
Reactivity Ester group can be hydrolyzed or transesterified. Amine group is nucleophilic.Similar reactivity to the ethyl ester, but may have slightly different reaction kinetics.Carboxylic acid can be activated for amide bond formation. Amine group is nucleophilic.
Use Case Versatile intermediate for amide couplings (after hydrolysis) or as a scaffold.Often interchangeable with the ethyl ester, choice may depend on downstream steps or desired solubility.Direct use in amide coupling reactions without a prior hydrolysis step.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful research. Below are methodologies for key analytical and synthetic procedures relevant to this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detector wavelength: 254 nm

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 10% B

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

Amide Coupling Reaction using this compound

Objective: To synthesize an amide derivative from this compound. This is a two-step process involving hydrolysis of the ester followed by amide bond formation.

Step 1: Hydrolysis of this compound to 3-Aminopicolinic Acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-Aminopicolinic acid.

Step 2: Amide Coupling with a Primary Amine

Materials:

  • 3-Aminopicolinic acid (from Step 1)

  • A primary amine (e.g., aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 3-Aminopicolinic acid (1.0 eq) in DMF.

  • Add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involving this compound, the following diagrams have been generated using Graphviz.

cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification 3-Aminopicolinonitrile 3-Aminopicolinonitrile Reaction_Vessel Esterification 3-Aminopicolinonitrile->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Reaction_Vessel Crude_Product Crude Ethyl 3-aminopicolinate Reaction_Vessel->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product Pure Ethyl 3-aminopicolinate Recrystallization->Final_Product

Caption: A typical synthesis workflow for this compound.

cluster_reagents Reagents cluster_reaction Reaction cluster_product Product E3A This compound Hydrolysis Step 1: Hydrolysis (if starting with ester) E3A->Hydrolysis Amine Primary Amine Amide_Coupling Step 2: Amide Coupling Amine->Amide_Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Amide_Coupling Base Base (e.g., DIPEA) Base->Amide_Coupling Acid 3-Aminopicolinic Acid Hydrolysis->Acid Acid->Amide_Coupling Kinase_Inhibitor Kinase Inhibitor Scaffold Amide_Coupling->Kinase_Inhibitor

Caption: Workflow for the synthesis of a kinase inhibitor scaffold.

References

A Comparative Guide to the Synthesis of Ethyl 3-aminopicolinate: Validation of a Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl 3-aminopicolinate is a valuable building block in the pharmaceutical industry, and the optimization of its synthesis has been a subject of considerable interest. This guide provides an objective comparison of a new, catalyzed synthetic route for this compound against established alternatives, supported by experimental data to inform methodological choices.

Overview of Synthetic Strategies

Three primary synthetic routes for this compound are compared in this guide:

  • Route A: Multi-step Synthesis from 2-chloropyridine N-oxide: An established, though lengthy, pathway involving multiple transformations.

  • Route B: Uncatalyzed Direct Condensation: A straightforward approach involving the direct reaction of 2-aminopyridine and ethyl acrylate.

  • Route C: Catalyzed Direct Condensation: A novel and improved method utilizing a catalyst to facilitate the reaction between 2-aminopyridine and ethyl acrylate. This route has been explored with different catalysts, including trifluoromethanesulfonic acid and acetic acid.

Comparative Performance Analysis

The following table summarizes the key performance indicators for each synthetic route, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute A: From 2-chloropyridine N-oxideRoute B: Uncatalyzed Direct CondensationRoute C: Catalyzed Direct Condensation
Starting Materials 2-chloropyridine N-oxide, β-alanine ethyl ester2-aminopyridine, Ethyl acrylate2-aminopyridine, Ethyl acrylate
Catalyst Pd/C (in final step)NoneTrifluoromethanesulfonic acid or Acetic acid
Overall Yield ~52%~30%~80-85%
Purity Not specified in detailNot specified in detailup to 98% (HPLC)
Reaction Time ~100 hours~24 hours~12-20 hours
Reaction Temperature Varied (multi-step)100°C (Reflux)80°C (Acetic acid) or 120-160°C (TfOH)
Number of Steps 411
Key Advantages Established procedureSimplicity of reagentsHigh yield, shorter reaction time, high purity
Key Disadvantages Long reaction time, multiple steps, lower overall yieldLow yieldRequires a catalyst

Experimental Protocols

Route A: Multi-step Synthesis from 2-chloropyridine N-oxide

This route involves four main stages:

  • Synthesis of 2-chloropyridine N-oxide: 2-chloropyridine is oxidized to its N-oxide.

  • Preparation of β-alanine ethyl ester hydrochloride: β-alanine is esterified.

  • Condensation: 2-chloropyridine N-oxide is reacted with β-alanine ethyl ester.

  • Catalytic Hydrogenation: The resulting N-oxide intermediate is reduced using a Palladium on carbon (Pd/C) catalyst to yield this compound.

Route B: Uncatalyzed Direct Condensation

Materials:

  • 2-aminopyridine

  • Ethyl acrylate

Procedure:

  • A mixture of 2-aminopyridine and ethyl acrylate is heated to reflux at 100°C.

  • The reaction is maintained at this temperature for 24 hours.

  • After completion, the product is isolated and purified from the reaction mixture.

Route C: Catalyzed Direct Condensation

This guide presents two effective catalysts for this modern approach.

C.1: Acetic Acid Catalyzed Synthesis [1][2]

Materials:

  • 2-aminopyridine (e.g., 200 g)

  • Ethyl acrylate (e.g., 276.8 ml)

  • Glacial acetic acid (e.g., 63.6 ml)

  • 2N Hydrochloric acid

  • Sodium carbonate

  • Ethyl acetate

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a 1L three-necked flask, sequentially add 2-aminopyridine, ethyl acrylate, and glacial acetic acid.[1][2]

  • Heat the mixture to an external temperature of 85°C, maintaining an internal temperature of 80°C, and stir overnight (approximately 12 hours).[1][2]

  • Monitor the reaction progress by HPLC.

  • Once the 2-aminopyridine is consumed, cool the system to room temperature.[2]

  • Add 1100 ml of 2N HCl and stir.

  • Extract the aqueous phase with ethyl acetate.

  • Neutralize the aqueous phase with sodium carbonate and extract the product with ethyl acetate.

  • The combined organic phases are then processed. To the resulting material, add DMF and water and stir for 1 hour.

  • Filter the mixture to obtain the target product. This process can yield up to 80% with a purity of 98% (HPLC).[2]

C.2: Trifluoromethanesulfonic Acid Catalyzed Synthesis

Materials:

  • 2-aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol.

  • Add ethyl acrylate to the solution.

  • Slowly add trifluoromethanesulfonic acid dropwise while stirring.

  • Heat the reaction mixture in an oil bath at 120-160°C and reflux for 16-20 hours.

  • After the reaction is complete, cool the solution to 35-40°C.

  • Wash the reaction mixture with petroleum ether and concentrate under reduced pressure.

  • The concentrated solution is then washed with a mixture of petroleum ether and ethyl acetate (10:1 volume ratio), recrystallized, and filtered to obtain the final product as white lamellar crystals. This method has been reported to achieve a yield of 85%.

Visualizing the Workflow

To better illustrate the logical flow of the synthetic routes, the following diagrams are provided.

cluster_A Route A: Multi-step Synthesis A1 2-chloropyridine A2 2-chloropyridine N-oxide A1->A2 Oxidation A5 N-oxide Intermediate A2->A5 A3 β-alanine A4 β-alanine ethyl ester A3->A4 Esterification A4->A5 Condensation A6 This compound A5->A6 Pd/C, H2

Caption: Workflow for the multi-step synthesis of this compound (Route A).

cluster_B Route B: Uncatalyzed Direct Condensation B1 2-aminopyridine B3 This compound B1->B3 B2 Ethyl acrylate B2->B3 Reflux, 24h

Caption: Workflow for the uncatalyzed direct condensation (Route B).

cluster_C Route C: Catalyzed Direct Condensation C1 2-aminopyridine C3 This compound C1->C3 C2 Ethyl acrylate C2->C3 Catalyst, Heat, 12-20h

Caption: Workflow for the catalyzed direct condensation (Route C).

Conclusion

The validation of the new catalyzed synthetic route (Route C) for this compound demonstrates a significant improvement over established methods. The use of either acetic acid or trifluoromethanesulfonic acid as a catalyst dramatically increases the reaction yield and reduces the reaction time compared to both the multi-step synthesis from 2-chloropyridine N-oxide (Route A) and the uncatalyzed direct condensation (Route B). The high purity of the product obtained through the catalyzed route further enhances its appeal for applications in pharmaceutical synthesis. For researchers and drug development professionals, the adoption of this catalyzed, one-step synthesis offers a more efficient, time-effective, and higher-yielding approach to obtaining this critical intermediate.

References

Navigating Synthesis: A Comparative Guide to Alternatives for Ethyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision that influences reaction efficiency, yield, and the biological activity of the final compounds. Ethyl 3-aminopicolinate is a widely utilized reagent, particularly in the construction of fused heterocyclic scaffolds common in medicinal chemistry. However, exploring alternative reagents can offer advantages in terms of reactivity, accessibility, and the introduction of diverse pharmacophores. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Key Reagents

The following table summarizes the performance of this compound and two notable alternatives, Methyl 3-aminopyrazine-2-carboxylate and Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, in the synthesis of fused pyrimidinone cores. These alternatives are selected based on the principle of bioisosterism, where the pyridine ring of this compound is replaced with a pyrazine or a pyrazole ring, respectively. Such modifications can significantly impact the physicochemical properties and biological activity of the resulting molecules.

ReagentTypical ReactionProductReaction ConditionsYield (%)Reference
This compoundCyclocondensation with an activated carbonyl compoundPyrido[2,3-d]pyrimidin-4-oneAcetic acid, reflux75-85[1]
Methyl 3-aminopyrazine-2-carboxylateCyclocondensation with an activated carbonyl compoundPteridin-4-oneAcetic acid, reflux70-80[2][3]
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateCyclocondensation with an activated carbonyl compoundPyrazolo[3,4-d]pyrimidin-4-oneAcetic acid, reflux80-90[4]

Structural Relationships of Aminopicolinate and its Bioisosteres

The following diagram illustrates the structural relationship between this compound and its pyrazine and pyrazole-based bioisosteres. Bioisosteric replacement is a key strategy in drug design to modulate the properties of a lead compound.

G cluster_0 Core Scaffold cluster_1 Bioisosteric Alternatives A This compound B Methyl 3-aminopyrazine-2-carboxylate A->B Pyridine to Pyrazine C Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate A->C Pyridine to Pyrazole

Bioisosteric relationship of the reagents.

Experimental Protocols

Detailed methodologies for the synthesis of fused pyrimidinone derivatives from this compound and its alternatives are provided below. These protocols are representative of the reactions summarized in the comparison table.

Synthesis of 2-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one from this compound

Materials:

  • This compound (1.0 eq)

  • Substituted amide (1.1 eq)

  • Polyphosphoric acid (PPA) (10-fold excess by weight)

Procedure:

  • A mixture of this compound and the substituted amide is added to polyphosphoric acid.

  • The reaction mixture is heated to 140-150 °C with stirring for 4-6 hours.

  • The hot mixture is then carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with a cold sodium bicarbonate solution, and then with water until the washings are neutral.

  • The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired pyrido[2,3-d]pyrimidin-4(3H)-one.[1]

Synthesis of 2-Substituted-pteridin-4(3H)-one from Methyl 3-aminopyrazine-2-carboxylate

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate (1.0 eq)

  • Amidine hydrochloride (1.2 eq)

  • Sodium methoxide (2.0 eq)

  • Methanol

Procedure:

  • Sodium methoxide is dissolved in anhydrous methanol under a nitrogen atmosphere.

  • Methyl 3-aminopyrazine-2-carboxylate and amidine hydrochloride are added to the solution.

  • The reaction mixture is heated at reflux for 8-12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with acetic acid.

  • The precipitate formed is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography or recrystallization to yield the pure pteridin-4(3H)-one.[2][3]

Synthesis of 1,2-Disubstituted-pyrazolo[3,4-d]pyrimidin-4(3H)-one from Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Formamide (large excess)

Procedure:

  • A mixture of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and a large excess of formamide is heated at 180-190 °C for 5-7 hours.

  • The reaction mixture is cooled to room temperature, and the excess formamide is removed under high vacuum.

  • The resulting solid is triturated with water, collected by filtration, and washed thoroughly with water.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent to give the desired pyrazolo[3,4-d]pyrimidin-4(3H)-one.[4]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors, a common application for compounds derived from this compound and its analogs.

G A Reagent Selection (e.g., this compound or Alternative) B Synthesis of Fused Heterocycle (e.g., Pyridopyrimidinone) A->B C Structural Characterization (NMR, MS, etc.) B->C D In vitro Kinase Assay C->D E Cell-based Assays (Proliferation, Apoptosis) D->E F SAR Analysis E->F G Lead Optimization F->G G->A Iterative Design

Workflow for Kinase Inhibitor Development.

References

Comparative Biological Activities of Picolinate and Aminopyridine Carboxylic Acid Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of ethyl 3-aminopicolinate derivatives is limited by the scarcity of direct comparative studies in publicly available literature. However, by examining research on structurally related picolinate and aminopyridine carboxylic acid ester derivatives, we can infer potential biological activities and establish a basis for comparison. This guide synthesizes available data on the antimicrobial and anticancer properties of these related compounds, providing quantitative data, experimental protocols, and a proposed signaling pathway.

Antimicrobial Activity

Derivatives of picolinic acid have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the chelation of metal ions essential for microbial growth and the disruption of cellular processes.

A study on the antibacterial properties of various transition metal picolinates revealed significant activity against several foodborne bacteria.[1] The minimum inhibitory concentrations (MICs) of these complexes were determined against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Transition Metal Picolinates (MIC in mg/mL) [1]

Bacterial StrainZinc PicolinateCopper PicolinateNickel PicolinateCobalt PicolinateManganese Picolinate
Bacillus subtilis1.52.00.5>2.50.5
Bacillus cereus0.52.0>2.5>2.5>2.5
Staphylococcus aureus0.50.5>2.5>2.5>2.5
Escherichia coli0.50.5>2.5>2.5>2.5
Klebsiella pneumoniae0.51.00.5>2.50.5
Proteus vulgaris0.50.5>2.5>2.5>2.5
Proteus mirabilis0.50.5>2.5>2.5>2.5
Shigella flexneri0.5>2.5>2.5>2.5>2.5
Serratia marcescens1.50.5>2.50.5>2.5
Micrococcus luteus2.00.50.50.50.5
Lactococcus lactis0.50.5>2.5>2.5>2.5
Enterobacter cloacae0.51.5>2.5>2.5>2.5

Data extracted from a study on the antibacterial properties of metal picolinates.[1]

Another study investigated the antimicrobial activity of picolinic acid and its sodium and potassium salts, comparing them to benzoic acid and its salts.[2] The results indicated that picolinic acid and sodium picolinate exhibited strong antimicrobial activity at acidic and neutral pH.[2]

Experimental Protocol: Microbroth Dilution Method [2]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Pyridine and pyrimidine derivatives, which share structural similarities with this compound, have been extensively studied for their anticancer properties.[3] These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

A study on newly synthesized pyridine, pyran, and pyrimidine derivatives evaluated their in vitro antitumor activities against 59 human tumor cell lines.[3] Several compounds exhibited significant inhibitory effects at low concentrations.

Table 2: Anticancer Activity of Selected Pyridine and Pyrimidine Derivatives (Log10 GI50) [3]

CompoundLeukemiaMelanomaLung CancerColon CancerCNS CancerOvarian CancerRenal CancerProstate CancerBreast Cancer
Compound 2 -4.8-4.5-4.6-4.4-4.5-4.3-4.4-4.3-4.4
Compound 3 -5.1-4.7-4.8-4.6-4.7-4.5-4.6-4.5-4.6
Compound 4c -5.0-4.6-4.7-4.5-4.6-4.4-4.5-4.4-4.5
Compound 6 -5.2-4.8-4.9-4.7-4.8-4.6-4.7-4.6-4.7
Compound 7 -5.3-4.9-5.0-4.8-4.9-4.7-4.8-4.7-4.8
Compound 9b -5.1-4.7-4.8-4.6-4.7-4.5-4.6-4.5-4.6
Compound 10a -4.9-4.5-4.6-4.4-4.5-4.3-4.4-4.3-4.4
Compound 11 -4.7-4.4-4.5-4.3-4.4-4.2-4.3-4.2-4.3

GI50 is the concentration required to inhibit cell growth by 50%. A lower Log10 GI50 value indicates higher potency.[3]

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cell lines are plated in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The absorbance is proportional to the number of living cells.

Signaling Pathway

While specific signaling pathways for this compound derivatives are not well-documented, related pyridine-based anticancer agents are known to interfere with key signaling pathways that regulate cell growth, proliferation, and apoptosis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Picolinate_Derivative Picolinate Derivative (Proposed) Picolinate_Derivative->PI3K Inhibits Picolinate_Derivative->Akt Inhibits

Caption: Proposed mechanism of action for picolinate derivatives via inhibition of the PI3K/Akt/mTOR signaling pathway.

This diagram illustrates a potential mechanism where picolinate derivatives could inhibit the PI3K/Akt signaling cascade, a central regulator of cell survival and proliferation. By blocking key components like PI3K or Akt, these compounds could lead to decreased cell growth and the induction of apoptosis in cancer cells.

Experimental Workflow

The general workflow for evaluating the biological activity of novel chemical compounds involves several key stages, from initial screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Picolinate Derivatives Screening Primary Screening (e.g., Antimicrobial, Anticancer) Synthesis->Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Dose_Response->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

Confirming the Structure of Synthesized Ethyl 3-aminopicolinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocal structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the key analytical techniques and expected data for the verification of the molecular structure of Ethyl 3-aminopicolinate.

Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach

The structure of this compound can be effectively confirmed by employing a combination of spectroscopic and spectrometric methods. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular framework.

Data Summary

The following tables summarize the expected quantitative data from the primary analytical techniques used to confirm the structure of this compound.

Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95dd1HH-6
~7.20dd1HH-4
~6.95dd1HH-5
~5.50br s2H-NH₂
4.35q2H-OCH₂CH₃
1.38t3H-OCH₂CH₃

Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~168.0C=O (Ester)
~150.0C-2
~145.0C-6
~138.0C-3
~122.0C-4
~118.0C-5
~61.5-OCH₂CH₃
~14.5-OCH₂CH₃

Table 3: Key IR Absorption Frequencies (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, Sharp (doublet)N-H Stretch (asymmetric & symmetric)
~3050MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1710StrongC=O Stretch (Ester)
~1610StrongC=C Stretch (Aromatic)
~1580StrongN-H Bend
~1250StrongC-O Stretch (Ester)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
166High[M]⁺ (Molecular Ion)
138Moderate[M - C₂H₄]⁺
121High[M - OCH₂CH₃]⁺
93Moderate[M - COOCH₂CH₃]⁺

Alternative Analytical Methods

While the combination of NMR, IR, and MS is generally sufficient for structural confirmation, other techniques can provide additional valuable information:

  • Elemental Analysis: Provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for C₈H₁₀N₂O₂.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the most definitive three-dimensional structure of the molecule.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals by showing correlations between them.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (typically 256 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Spectrum Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables for functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for a solid or after dissolution in a suitable volatile solvent for liquid injection.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of synthesized this compound.

Caption: Workflow for the structural confirmation of this compound.

Benchmarking Ethyl 3-aminopicolinate: A Comparative Performance Guide Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical performance of Ethyl 3-aminopicolinate against established ligands targeting Aurora A kinase, a key regulator of cell division and a validated target in oncology. While direct experimental data for this compound's activity on this specific target is not publicly available, this document serves as a framework for its evaluation. The guide synthesizes information on known inhibitors and provides detailed experimental protocols to enable researchers to conduct their own comparative assessments.

Introduction to Aurora A Kinase and Picolinate Scaffolds

Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and separation, and spindle assembly. Its overexpression is linked to tumorigenesis in various cancers, making it a significant target for anticancer drug development. The picolinate scaffold, a pyridine-2-carboxylate structure, is a versatile building block in medicinal chemistry. Derivatives of picolinates and related nitrogen-containing heterocycles have shown promise as kinase inhibitors. Given the structural similarities, this compound is a candidate for investigation as a potential Aurora A kinase inhibitor.

Quantitative Performance Comparison

To provide a clear benchmark, the following table summarizes the reported inhibitory activities of well-characterized Aurora A kinase inhibitors. Hypothetical data for this compound is included to illustrate how its performance would be comparatively assessed.

LigandTarget(s)IC50 (nM) for Aurora AReference
This compound Aurora A (Hypothetical)TBD-
Alisertib (MLN8237) Aurora A1.2[1][2]
Danusertib (PHA-739358) Aurora A, B, C, Abl13[3][4][5][6]
Tozasertib (VX-680) Aurora A, B, C0.6 (Ki)[7][8]

TBD: To be determined through experimental validation.

Experimental Protocols

In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescence-based assay to measure the inhibitory activity of a compound against Aurora A kinase by quantifying the amount of ADP produced.

Materials:

  • Recombinant human Aurora A kinase

  • Kemptide (LRRASLG) or similar suitable substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • This compound and known inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the benchmark inhibitors in DMSO. Further dilute these in the Kinase Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 2.5 µL of the diluted compound or DMSO (for controls) to the wells of a 384-well plate.

    • Add 2.5 µL of Kinase Assay Buffer to the "blank" (no enzyme) control wells.

    • Prepare a master mix of diluted Aurora A kinase in Kinase Assay Buffer. Add 5 µL to each well (except the "blank" wells).

    • Prepare a master mix of the substrate and ATP in Kinase Assay Buffer.

  • Kinase Reaction: Initiate the reaction by adding 2.5 µL of the substrate/ATP mix to all wells. Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other measurements.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Aurora A kinase signaling pathway and the experimental workflow for determining inhibitor potency.

AuroraA_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RTK->PI3K_Akt_mTOR Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK Aurora_A Aurora A Kinase PI3K_Akt_mTOR->Aurora_A activates Ras_MAPK->Aurora_A activates PLK1 PLK1 PLK1->Aurora_A activates CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->Aurora_A activates TPX2 TPX2 TPX2->Aurora_A activates p53 p53 Apoptosis_Inhibition Inhibition of Apoptosis p53->Apoptosis_Inhibition BRCA1 BRCA1 Genomic_Instability Genomic Instability BRCA1->Genomic_Instability Aurora_A->p53 inhibits Aurora_A->BRCA1 inhibits Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Cytokinesis Cytokinesis Aurora_A->Cytokinesis Cell_Proliferation Cell Proliferation Centrosome_Maturation->Cell_Proliferation Spindle_Assembly->Cell_Proliferation Cytokinesis->Cell_Proliferation

Caption: Simplified Aurora A kinase signaling pathway in cancer.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of This compound & Benchmarks Plate_Setup Dispense Compounds and Controls into 384-well Plate Compound_Dilution->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Kinase Add Aurora A Kinase Reagent_Prep->Add_Kinase Initiate_Reaction Add Substrate/ATP Mix and Incubate Reagent_Prep->Initiate_Reaction Plate_Setup->Add_Kinase Add_Kinase->Initiate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Initiate_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Luminescence Measure Luminescence Develop_Signal->Read_Luminescence Calculate_Inhibition Calculate Percent Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 via Non-linear Regression Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for IC50 determination.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-aminopicolinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Ethyl 3-aminopicolinate (CAS No. 27507-15-9)

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, a pyridine derivative used in research and development. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all waste containing this compound must be treated as hazardous waste.[2] The following table summarizes the key hazard information.

Hazard ClassificationGHS CodeDescription
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Data sourced from the Safety Data Sheet for this compound.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves collection, proper storage, and transfer to a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.[1][2]

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[2]

  • Skin and Body Protection: A standard laboratory coat and impervious clothing.[1][2]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][2]

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[3]

  • Hazardous Waste Stream: This compound must be disposed of as hazardous waste. Do not mix it with other incompatible waste streams.[2]

3. Labeling and Storage: Clear and accurate labeling is a regulatory requirement and vital for safety.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste removal.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[3]

  • Collection: Once contained, transfer the absorbent material to a sealed container for disposal as hazardous waste.[3]

  • Decontamination: Clean the spill area thoroughly.[4]

  • Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Ethyl 3-aminopicolinate Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Emergency: Spill Occurs start->spill segregate Segregate Waste into a Dedicated, Compatible Container ppe->segregate label Label Container: 'Hazardous Waste' 'this compound' segregate->label store Store in a Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS for Waste Pickup and Disposal store->contact_ehs store->spill end End: Proper Disposal contact_ehs->end spill_procedure Follow Spill Procedure: Evacuate, Contain, Clean, Seek Medical Attention spill->spill_procedure YES spill_procedure->segregate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety protocols and logistical information for handling Ethyl 3-aminopicolinate (CAS No. 27507-15-9). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles[2].
Hand Protection Handle with gloves. Nitrile rubber is a recommended material. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices[2][3].
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure, such as a lab coat[4][5].
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges[2]. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or irritation is experienced[4].

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure[6][7][8].

  • Ensure that eyewash stations and safety showers are close to the workstation location[4].

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of damage.

  • Dispensing: Avoid generating dust. If the compound is a solid, handle it carefully to prevent it from becoming airborne.

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing[6][7]. Do not breathe dust, fumes, gas, mist, vapors, or spray[7][9].

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday[2][9]. Do not eat, drink, or smoke in the handling area[6][9].

Storage:

  • Store in a dry, cool, and well-ventilated place[4][10].

  • Keep the container tightly closed[4][9][10].

  • Store locked up[7][9].

  • The recommended storage temperature is refrigerated (4°C), and it should be protected from light.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, weighing paper) in a dedicated, clearly labeled, and sealed container for hazardous waste.

  • Contaminated Packaging: Dispose of the original container as unused product[2].

Disposal Method:

  • Engage a licensed professional waste disposal service to dispose of this material[2].

  • The recommended method of disposal is to burn in a chemical incinerator equipped with an afterburner and scrubber[2].

  • Do not allow the product to enter drains[2].

Spill Management:

  • Evacuate: Evacuate the immediate area in case of a spill.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use personal protective equipment. For solid spills, sweep up and shovel the material into a suitable container for disposal without creating dust[2][4]. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill[11].

  • Decontamination: Clean the spill area thoroughly.

  • First Aid: If there is personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention[2][11].

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Dispense Chemical (Avoid Dust Generation) prep_setup->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decon Decontaminate Work Surfaces handle_procedure->cleanup_decon disp_segregate Segregate Chemical Waste (Solid & Liquid) handle_procedure->disp_segregate cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_ppe Remove and Dispose of PPE cleanup_wash->cleanup_ppe cleanup_ppe->disp_segregate disp_label Label Waste Container ('Hazardous Waste') disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Caption: A workflow diagram illustrating the key steps for safely handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-aminopicolinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-aminopicolinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.